3-(4-Nitrophenoxy)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-nitrophenoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROHRAYYEDKXIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22483-31-4 | |
| Record name | 3-(4-NITRO-PHENOXY)-PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Nitrophenoxy)phenol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Nitrophenoxy)phenol is a diaryl ether with a chemical structure featuring a phenol ring linked to a 4-nitrophenoxy group at the meta position. This molecule serves as a valuable intermediate in organic synthesis, particularly in the fields of polymer science and medicinal chemistry. The presence of the nitro group, a strong electron-withdrawing moiety, and the phenolic hydroxyl group, a versatile functional handle, imparts unique reactivity to the molecule, making it a subject of interest for the synthesis of more complex chemical entities. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, spectroscopic characterization, and applications of 3-(4-Nitrophenoxy)phenol, with a focus on its relevance to researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of 3-(4-Nitrophenoxy)phenol are summarized below.
Chemical Structure:
The chemical structure of 3-(4-Nitrophenoxy)phenol consists of two phenyl rings connected by an ether linkage. One ring is substituted with a hydroxyl group at position 3, and the other with a nitro group at position 4 relative to the ether bond.
Molecular Formula: C₁₂H₉NO₄
Molecular Weight: 231.21 g/mol [1]
Physicochemical Properties:
While specific experimental data for 3-(4-Nitrophenoxy)phenol is not extensively documented in publicly available databases, the properties of its constituent isomers, 3-nitrophenol and 4-nitrophenol, can provide valuable context and estimates.
| Property | 3-Nitrophenol | 4-Nitrophenol | 3-(4-Nitrophenoxy)phenol (Predicted) |
| Melting Point (°C) | 96.8 | 110-115 | Likely a crystalline solid with a melting point higher than its individual phenolic components. |
| Boiling Point (°C) | 194 (decomposes) | 279 | Expected to be significantly higher than its precursors due to increased molecular weight. |
| Solubility | Soluble in water (13.5 g/L at 25°C) | Moderately soluble in water (16 g/L at 25°C) | Expected to have lower water solubility and good solubility in polar organic solvents. |
| Appearance | Colorless to pale yellow crystalline solid | Colorless to pale yellow crystals | Expected to be a crystalline solid, potentially with a yellowish hue. |
Data for 3-nitrophenol and 4-nitrophenol sourced from[2][3][4][5][6][7][8].
Chemical Structure Visualization
Caption: Diazonium salt hydrolysis workflow for 3-(4-Nitrophenoxy)phenol synthesis.
Ullmann Condensation
The Ullmann condensation is a classical and robust method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide. [2]For the synthesis of 3-(4-Nitrophenoxy)phenol, this would typically involve the reaction of 3-hydroxyphenol (resorcinol) with an activated aryl halide such as 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group on the aryl halide activates the ring towards nucleophilic aromatic substitution, facilitating the reaction.
Experimental Protocol (Representative):
The following protocol is a representative procedure for an Ullmann-type condensation to synthesize a diaryl ether, which can be adapted for 3-(4-Nitrophenoxy)phenol.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1.0 equivalent), 1-chloro-4-nitrobenzene (1.0-1.2 equivalents), copper(I) iodide (0.1 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 120-160 °C and stir vigorously. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid. This will neutralize the excess base and precipitate the crude product.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 3-(4-Nitrophenoxy)phenol.
Spectroscopic Characterization
The structural elucidation of 3-(4-Nitrophenoxy)phenol would be confirmed through a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds. [5][9][10][11][12][13][14][15][16] ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 6.5-8.5 ppm). The protons on the nitrophenoxy ring will likely appear as two doublets (an AA'BB' system) due to the para-substitution. The protons on the hydroxyphenyl ring will exhibit a more complex splitting pattern due to their meta and ortho relationships. The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display 12 distinct signals for the 12 carbon atoms in the molecule, assuming no accidental equivalence. The carbons attached to the oxygen atoms (C-O) will be deshielded and appear downfield. The carbon attached to the nitro group will also be significantly deshielded. The carbon bearing the hydroxyl group will be observed at a characteristic chemical shift for phenols.
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will show characteristic absorption bands for the functional groups present:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
C-O-C stretch: Strong, characteristic bands for the aryl ether linkage, typically in the 1200-1270 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
-
NO₂ stretch: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.
-
C-H stretch (aromatic): Signals above 3000 cm⁻¹.
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 3-(4-Nitrophenoxy)phenol (m/z = 231.21). Fragmentation patterns would likely involve cleavage of the ether bond and loss of the nitro group.
Applications in Research and Development
Polymer Science
3-(4-Nitrophenoxy)phenol is a key monomer in the synthesis of high-performance polymers, particularly polyimides. [17]Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in the aerospace, electronics, and automotive industries. [18][19][20]The di-functional nature of 3-(4-Nitrophenoxy)phenol (a hydroxyl group and a nitro group that can be reduced to an amine) allows it to be incorporated into polymer backbones. The resulting poly(ether-imide)s can exhibit enhanced processability and specific desirable properties.
Drug Development and Medicinal Chemistry
While direct applications of 3-(4-Nitrophenoxy)phenol as a therapeutic agent are not widely reported, its structural motifs are of significant interest in drug discovery.
-
Scaffold for Bioactive Molecules: The diaryl ether linkage is a common feature in many biologically active compounds. The ability to functionalize both aromatic rings of 3-(4-Nitrophenoxy)phenol makes it a versatile scaffold for building libraries of compounds for biological screening. [20][21][22]For instance, derivatives of the isomeric 4-(4-benzoylaminophenoxy)phenol have been investigated as novel androgen receptor antagonists for the potential treatment of prostate cancer. [1]
-
Building Block for Nitro-Containing Therapeutics: The nitroaromatic group is a component of several approved drugs and is a key feature in many compounds under investigation for various therapeutic areas, including oncology and infectious diseases. [4][23][24]The nitro group can act as a bio-reducible moiety, leading to prodrug strategies where the compound is activated under specific physiological conditions, such as the hypoxic environment of solid tumors.
Conclusion
3-(4-Nitrophenoxy)phenol is a chemically significant molecule with established and potential applications in both materials science and drug discovery. Its synthesis, achievable through established organic reactions, provides access to a versatile building block. The presence of key functional groups allows for its incorporation into high-performance polymers and its use as a scaffold for the development of novel bioactive compounds. For researchers and scientists, a thorough understanding of its synthesis, characterization, and reactivity is crucial for leveraging its full potential in the development of new materials and therapeutics.
References
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Amankulova, D., Berganayeva, G., Kudaibergenova, B., & Dyusebaeva, M. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(7), 2957. Available from: [Link]
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Ono, Y., et al. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 56(22), 9035-9046. Available from: [Link]
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Beilstein Journals. (n.d.). One-pot and metal-free synthesis of 3-arylated-4-nitrophenols via polyfunctionalized cyclohexanones from β-nitrostyrenes. Available from: [Link]
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ResearchGate. (n.d.). Synthesis and properties of polyimides based on isomeric (4, 4′-methylenediphenoxyl) bis (phthalic anhydride)s (BPFDAs). Available from: [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... Available from: [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Available from: [Link]
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ResearchGate. (n.d.). Scientific Opinion on the toxicological evaluation of phenol. Available from: [Link]
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PubMed. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available from: [Link]
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National Institutes of Health. (n.d.). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Available from: [Link]
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Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Available from: [Link]
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PubMed. (2023). Biological evaluation of the novel 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents via the selective induction of reactive oxygen species-mediated apoptosis. Available from: [Link]
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Cheméo. (n.d.). Chemical Properties of Phenol, 3-nitro- (CAS 554-84-7). Available from: [Link]
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MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]
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Bentham Science. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Available from: [Link]
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ResearchGate. (n.d.). GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Available from: [Link]
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ResearchGate. (n.d.). (PDF) 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Available from: [Link]
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ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... Available from: [Link]
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Solubility Profile of 3-(4-Nitrophenoxy)phenol in Polar Aprotic Solvents: A Framework for Characterization and Prediction
An In-Depth Technical Guide
Abstract
The characterization of a compound's solubility is a cornerstone of early-stage drug development and chemical process design. It dictates formulation strategies, bioavailability, and reaction kinetics. This guide provides a comprehensive technical framework for determining and understanding the solubility profile of 3-(4-Nitrophenoxy)phenol, a diaryl ether structure of interest, within a range of common polar aprotic solvents. Moving beyond a simple data summary, we delve into the underlying physicochemical principles that govern solubility, present a theoretical model for its prediction using Hansen Solubility Parameters (HSP), and provide a rigorous, self-validating experimental protocol for its empirical determination. This document is intended for researchers, chemists, and formulation scientists seeking a robust methodology for solubility characterization.
Introduction: The Critical Role of Solubility Profiling
In the journey of a molecule from discovery to application, particularly in the pharmaceutical and fine chemical industries, its interaction with various solvents is a critical-to-quality attribute. Poor solubility can be a significant impediment, leading to challenges in purification, formulation, and ultimately, in vivo efficacy. 3-(4-Nitrophenoxy)phenol, with its rigid diaryl ether backbone, a hydrogen bond-donating hydroxyl group, and a strongly electron-withdrawing nitro group, presents a unique and informative case study in solubility.
Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Acetone—are ubiquitous in organic synthesis, purification, and as vehicles for biological screening.[1][2] They possess large dipole moments and dielectric constants but lack acidic protons, preventing them from acting as hydrogen bond donors.[2] Understanding the solubility of a compound like 3-(4-Nitrophenoxy)phenol in these solvents is paramount for predicting its behavior in these critical applications. This guide provides the theoretical underpinnings and a practical, field-proven protocol to establish a comprehensive solubility profile.
Physicochemical Landscape: Solute and Solvent Characterization
A molecule's solubility is fundamentally governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. A thorough characterization of both the solute and the solvents is therefore the logical first step.
The Solute: 3-(4-Nitrophenoxy)phenol
3-(4-Nitrophenoxy)phenol is a derivative of phenol and is structurally related to 4-nitrophenol.[3][4] Its key structural features dictate its potential interactions:
-
Phenolic Hydroxyl Group (-OH): This group can act as a hydrogen bond donor, a critical interaction for solubility in solvents that are hydrogen bond acceptors.
-
Nitro Group (-NO2): This is a strong electron-withdrawing group, making the molecule highly polar. The oxygen atoms can act as hydrogen bond acceptors.
-
Diaryl Ether Linkage (-O-): Provides some rotational flexibility but contributes to the overall rigidity and lipophilicity of the molecule.
-
Aromatic Rings: These large, nonpolar regions contribute to van der Waals interactions (dispersion forces).
While experimental data for 3-(4-Nitrophenoxy)phenol is scarce, we can infer its properties from related structures like 4-nitrophenol, which is described as a pale-yellow solid that is moderately soluble in water but more readily soluble in organic solvents.[5][6] The presence of both a hydrogen-bond-donating hydroxyl group and a polar nitro group suggests a complex solubility behavior that will be highly dependent on the specific properties of the solvent.[5]
Table 1: Physicochemical Properties of 3-(4-Nitrophenoxy)phenol and Related Compounds
| Property | 3-(4-Nitrophenoxy)phenol | 4-Nitrophenol | 3-Nitrophenol |
| Molecular Formula | C12H9NO4 | C6H5NO3 | C6H5NO3 |
| Molecular Weight | 231.20 g/mol [3] | 139.11 g/mol [7] | 139.11 g/mol |
| Appearance | (Expected) Crystalline Solid | Colorless to slightly yellow crystals[7] | Colorless to pale yellow solid[8] |
| Melting Point (°C) | Not available | 110-115[9] | ~97 |
| logP (Octanol-Water) | 3.5 (Computed)[3] | 1.91[7] | 2.00 |
The Solvents: Polar Aprotic Media
Polar aprotic solvents are chosen for their ability to dissolve polar compounds without the complications of proton transfer. The choice of solvent is critical, as its polarity directly influences the extraction and solubility of phenolic compounds.[10][11][12]
-
Dimethyl Sulfoxide (DMSO): A highly polar solvent with a strong ability to accept hydrogen bonds. It is often considered a near-universal solvent for organic compounds in drug discovery.
-
N,N-Dimethylformamide (DMF): Another highly polar solvent, capable of accepting hydrogen bonds.
-
Acetonitrile (ACN): A common solvent in chromatography and synthesis, it is polar but a weaker hydrogen bond acceptor than DMSO or DMF.
-
Acetone: A ketone with significant polarity and the ability to accept hydrogen bonds.
A Predictive Framework: Hansen Solubility Parameters (HSP)
The adage "like dissolves like" provides a useful, albeit qualitative, starting point. For a more quantitative prediction, we turn to the Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components, reflecting the different types of intermolecular forces.[13][14][15]
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule (solute or solvent) can be described by a point in 3D "Hansen space" defined by these three parameters.[14] The principle is that substances with a small "distance" (Ra) between them in Hansen space are likely to be miscible.
The distance (Ra) is calculated as: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [16]
A smaller Ra value indicates a higher likelihood of solubility. While the HSP values for 3-(4-Nitrophenoxy)phenol are not published, the values for common polar aprotic solvents are well-established. An experimental determination of the solute's HSP could be undertaken by assessing its solubility in a wide range of well-characterized solvents.
Table 2: Hansen Solubility Parameters for Selected Polar Aprotic Solvents
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
Data sourced from common HSP databases and literature.
Experimental Protocol: Isothermal Shake-Flask Method for Equilibrium Solubility
Theoretical predictions provide valuable guidance, but empirical measurement remains the gold standard. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[17] The protocol described below is designed to be self-validating, ensuring data integrity and reproducibility.
Principle
An excess amount of the solid solute, 3-(4-Nitrophenoxy)phenol, is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. After phase separation, the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of 3-(4-Nitrophenoxy)phenol (e.g., 20-30 mg) into several glass vials. The key is to ensure solid remains after equilibration.
-
Add a precise volume (e.g., 2.0 mL) of the desired polar aprotic solvent (DMSO, DMF, ACN, Acetone) to each vial.
-
Prepare at least three replicates for each solvent to assess variability.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in an isothermal shaker bath set to a controlled temperature (e.g., 25 °C or 37 °C, depending on the application).
-
Agitate the vials at a constant speed for a predetermined time (e.g., 24-48 hours). A preliminary time-to-equilibrium study is recommended to ensure equilibrium is reached.
-
-
Phase Separation (Self-Validating Step):
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Causality: This step is critical to remove all undissolved micro-particulates, which would otherwise lead to a gross overestimation of solubility.
-
-
Sample Preparation for Analysis:
-
Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve. A precise dilution factor is essential for accurate back-calculation.
-
-
Quantification by HPLC-UV:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and water (with 0.1% formic acid for peak shaping) is a good starting point.
-
Detection: Monitor at a wavelength where 3-(4-Nitrophenoxy)phenol has a strong absorbance maximum (λmax), which can be determined by a preliminary UV scan.
-
Calibration: Prepare a series of standard solutions of 3-(4-Nitrophenoxy)phenol of known concentrations and generate a calibration curve (Peak Area vs. Concentration). Trustworthiness: A calibration curve with a high coefficient of determination (R² > 0.999) validates the linearity and accuracy of the quantification method.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Express solubility in desired units (e.g., mg/mL, µg/mL, or mol/L).
-
Visualization of Experimental Workflow
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Data Presentation and Interpretation
The results of the solubility study should be presented clearly to allow for straightforward comparison across different solvent systems.
Table 3: Hypothetical Solubility Data for 3-(4-Nitrophenoxy)phenol at 25°C
| Solvent | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD | Qualitative Classification |
| Acetone | 45.2 ± 1.8 | 0.195 ± 0.008 | Freely Soluble |
| Acetonitrile | 18.5 ± 0.9 | 0.080 ± 0.004 | Soluble |
| N,N-Dimethylformamide (DMF) | 155.6 ± 5.1 | 0.673 ± 0.022 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 210.3 ± 7.5 | 0.909 ± 0.032 | Very Soluble |
This data is illustrative and should be replaced with experimental results.
Interpretation: The hypothetical data shows a trend of increasing solubility with the increasing polarity and hydrogen bond accepting capability of the solvent (DMSO > DMF > Acetone > ACN). This aligns with the expected behavior of a polar solute containing a hydrogen bond donor. By correlating these empirical results with the Hansen Solubility Parameters (Table 2), a more sophisticated quantitative structure-property relationship can be developed, enhancing the predictive power for future formulation efforts.
Conclusion
This guide has outlined a multi-faceted approach to characterizing the solubility of 3-(4-Nitrophenoxy)phenol in polar aprotic solvents. By integrating an understanding of the solute and solvent physicochemical properties with the predictive power of Hansen Solubility Parameters and the empirical rigor of the isothermal shake-flask method, a comprehensive and reliable solubility profile can be generated. This foundational knowledge is indispensable for guiding rational decisions in process chemistry, formulation development, and preclinical research, ultimately accelerating the path from discovery to application.
References
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Kajay Remedies. 4 Nitrophenol (Para Nitrophenol) | CAS 100-02-7. [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]
-
Pavić, V., et al. (2021). Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species. Molecules, 26(6), 1569. [Link]
-
Taylor & Francis Online. 4-nitrophenol – Knowledge and References. [Link]
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Wikipedia. 4-Nitrophenol. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 980, 4-Nitrophenol. [Link]
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Chem LibreTexts. Solubility of Organic Compounds. [Link]
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Hansen Solubility. Hansen Solubility Parameters. [Link]
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Nain, P., et al. (2012). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Journal of Food Science and Technology, 52(7), 4599-4605. [Link]
-
ResearchGate. Hansen Solubility Parameters — Biological Materials. [Link]
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ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction?. [Link]
-
California State University, Bakersfield. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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ACS Omega. Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. [Link]
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Wikipedia. Hansen solubility parameter. [Link]
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Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
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Dialnet. Influence of the Solvent on the Extraction of Phenolic Compounds from Coffee Grounds via Soxhlet Leaching. [Link]
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ScienceDirect. Influence of Solvent on Upgrading of Phenolic Compounds in Pyrolysis Bio-Oil. [Link]
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University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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ACS Omega. Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 152450, 4-(4-Nitrophenoxy)phenol. [Link]
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University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- Google Patents.
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Prof Steven Abbott. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]
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National Center for Biotechnology Information. Calculation of Aqueous Solubility of Organic Compounds. [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 139596451, 4-(3-Amino-2-chloro-4-nitrophenoxy)phenol. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 762596, 3-(4-Nitro-phenoxy)-phenol. [Link]
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Safety Data Sheet (SDS) and handling precautions for 3-(4-Nitrophenoxy)phenol
Technical Monograph: Safety Architecture & Handling Protocols for 3-(4-Nitrophenoxy)phenol
Document Control:
-
Subject: 3-(4-Nitrophenoxy)phenol
-
CAS Registry Number: 22483-31-4 (Verify with supplier; isomer specificity is critical)[1][2][3]
Part 1: Executive Summary & Chemical Identity
The Application Scientist’s Perspective: In drug discovery, 3-(4-Nitrophenoxy)phenol represents a "privileged scaffold"—a diphenyl ether backbone integrating a nucleophilic phenol and an electrophilic nitro-aromatic system.[1][2][3] This duality makes it a versatile intermediate for synthesizing kinase inhibitors and anti-inflammatory agents.[3] However, its handling requires a nuanced understanding of two distinct hazard classes: phenolic corrosivity and nitro-aromatic toxicity .[2][3]
This guide moves beyond generic safety advice, providing a self-validating framework for researchers handling this compound in milligram-to-gram quantities.
Table 1: Chemical Identity & Physicochemical Constants
| Property | Specification | Mechanistic Note |
| Chemical Name | 3-(4-Nitrophenoxy)phenol | Meta-substituted phenol ring linked to para-nitro ring.[1][2][3] |
| Molecular Formula | C₁₂H₉NO₄ | |
| Molecular Weight | 231.21 g/mol | |
| Physical State | Solid (Crystalline) | Likely yellow/pale-yellow due to the nitro chromophore.[3][4] |
| Solubility | DMSO, DMF, Ethanol | Lipophilic ether linkage reduces water solubility compared to simple nitrophenols. |
| pKa (Predicted) | ~9.5 (Phenolic OH) | Acidic enough to form salts with strong bases; incompatible with hydrides.[3] |
| Melting Point | 135-140°C (Est.)[3] | Note: Literature varies by isomer. Verify experimentally. |
Part 2: Hazard Identification & Risk Assessment
Core Hazard Logic: Treat this compound as a "Potent Nitrogenous Phenol." You must defend against two biological entry vectors:[3]
-
Dermal Absorption: The ether linkage increases lipophilicity, potentially enhancing skin absorption compared to 4-nitrophenol.[3]
-
Respiratory Inhalation: Dust generation during weighing is the primary high-risk event.[3]
GHS Classification (Conservative Framework)
Since specific toxicological data is rare for this isomer, we apply the "Read-Across" principle from 4-Nitrophenol and Diphenyl Ether.[1][2][3]
-
Acute Toxicity (Oral/Dermal): Category 3/4 (Toxic/Harmful).[3][5]
-
Skin Corrosion/Irritation: Category 2 (Irritant).[3]
-
Serious Eye Damage: Category 1 (Irreversible damage risk due to phenolic acidity).[3]
-
Specific Target Organ Toxicity: Blood (Methemoglobinemia risk from nitro group).[3]
Critical Warning: Nitro-aromatics can induce Methemoglobinemia , a condition where iron in hemoglobin is oxidized, reducing oxygen transport.[1][2] Cyanosis (blue skin/lips) is a delayed symptom.[3]
Part 3: Strategic Handling Protocols
The "Zero-Dust" Mandate: The following workflow is designed to eliminate dust exposure, the most common failure point in solid handling.
Diagram 1: Safe Handling Workflow (From Storage to Reaction)
Caption: Linear workflow emphasizing containment. Solubilization occurs immediately after weighing to lock the hazard into a liquid phase.[1][2]
Protocol 1: The "Solvent-Lock" Weighing Method
Goal: Prevent airborne dust during transfer.[1][2][3]
-
Preparation: Place a tared vial containing the stir bar inside the balance enclosure.
-
Anti-Static: Use an ionizing gun on the solid stock container to prevent electrostatic repulsion (flying powder).[3]
-
Transfer: Spatulate the solid into the vial. Do not dump.
-
The Lock: Immediately add the reaction solvent (e.g., DMSO) to the vial before moving it to the reaction vessel.[3] Dissolve the solid in the vial.
-
Transfer: Syringe the solution into the reaction flask. Never pour dry solids of this potency directly into a reactor.[1]
Part 4: Emergency Response Framework
Self-Validating Response System: In an emergency, cognitive load is high.[2][3] Use this binary decision tree to guide actions.
Diagram 2: Exposure Response Decision Tree
Caption: Rapid triage protocol. Note the specific use of PEG (Polyethylene Glycol) for skin decontamination of phenols.[1][2]
Why PEG 300/400?
Water alone often spreads lipophilic phenols across the skin surface, increasing absorption.[3] Polyethylene Glycol (PEG) 300 or 400 acts as a solvent sink, solubilizing the phenol and pulling it away from the skin layers before a final water rinse [1].
Part 5: Disposal & Environmental Stewardship
Waste Stream Segregation:
-
Primary Waste: All mother liquors and reaction solvents containing 3-(4-Nitrophenoxy)phenol must be segregated into "Halogenated/Toxic Organic Waste" streams.[3] Do not mix with general oxidizers (nitric acid) due to the risk of nitration/explosion.[3]
-
Solid Waste: Contaminated gloves, paper towels, and weighing boats must be double-bagged and labeled as "Toxic Solid Waste." [3]
Deactivation (Spill Cleanup): For minor spills (<1g):
-
Cover with a mixture of sand and soda ash (Na₂CO₃) . The base neutralizes the phenolic proton, forming the less volatile phenoxide salt.[3]
-
Scoop into a waste container.
-
Clean surface with a detergent solution, followed by water.[3]
References
-
Monteiro-Riviere, N. A., et al. (2001).[3] Absorption of Phenol and Halophenols Through Porcine Skin. Toxicology and Applied Pharmacology.[3] Link (Demonstrates efficacy of PEG in phenol decontamination).[3]
-
PubChem Database. (2023).[3] Compound Summary: 4-(4-Nitrophenoxy)phenol.[1][2][3] National Center for Biotechnology Information.[3] Link (Source for structural analogs and physicochemical data).[3]
-
Sigma-Aldrich. (2023).[3] Product Specification: 3-(4-Nitrophenoxy)phenol.[1][2][3] Link (Verification of commercial availability and CAS).
-
Occupational Safety and Health Administration (OSHA). (2022).[3] Occupational Safety and Health Standards: Toxic and Hazardous Substances. Link (General standards for regulating nitro-aromatic compounds).[1][2][3]
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- 3. 4-(4-Nitrophenoxy)phenol | C12H9NO4 | CID 152450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
The Asymmetric Advantage: 3-(4-Nitrophenoxy)phenol as a High-Performance Polymer Precursor
[1]
Executive Summary
3-(4-Nitrophenoxy)phenol (CAS: 22483-31-4) represents a critical "pivot point" in the synthesis of high-performance aromatic polymers.[1] Unlike its symmetric counterpart (1,3-bis(4-nitrophenoxy)benzene), this asymmetric intermediate retains a reactive hydroxyl group, allowing for the stepwise construction of complex, non-symmetric monomers.[1]
This guide reviews the technical utility of 3-(4-Nitrophenoxy)phenol, focusing on its role as a precursor for soluble Polyimides (PI) and Polybenzoxazoles (PBO) . By introducing meta-linkages via the resorcinol moiety, this intermediate disrupts polymer chain packing, significantly enhancing solubility and melt-processability without compromising the thermal stability inherent to aromatic ether backbones.[1]
Part 1: Molecular Architecture & Synthesis Strategy[1]
The Synthetic Challenge: Selectivity
The synthesis of 3-(4-Nitrophenoxy)phenol relies on a Nucleophilic Aromatic Substitution (
-
Reactants: Resorcinol (1,3-dihydroxybenzene) + 1-Chloro-4-nitrobenzene.[1]
-
Mechanism: The phenoxide ion attacks the electron-deficient carbon of the nitrobenzene (activated by the
group). -
Critical Protocol: To favor the mono-ether, Resorcinol must be present in significant molar excess (typically 2:1 to 3:1).[1]
Optimized Synthesis Protocol
Note: This protocol is synthesized from standard methodologies in aromatic ether synthesis.
Reagents:
-
Resorcinol (3.0 eq)
-
1-Chloro-4-nitrobenzene (1.0 eq)[1]
-
Potassium Carbonate (
, 1.2 eq, anhydrous) -
Solvent: DMAc (N,N-Dimethylacetamide) or DMSO.[1]
-
Azeotropic Agent: Toluene (optional, if water removal is required).
Step-by-Step Workflow:
-
Activation: Charge Resorcinol and
into DMAc. Heat to 100°C under flow. Stir for 1 hour to generate the mono-potassium phenoxide salt. -
Substitution: Cool to 80°C. Add 1-Chloro-4-nitrobenzene slowly.
-
Reaction: Heat to 140-150°C for 6–8 hours. Monitor via TLC or HPLC.[1]
-
Workup (Crucial for Purity):
-
Pour mixture into acidified ice water (HCl, pH 3–4) to precipitate the crude product and unreacted reactants.
-
Purification: The crude solid contains the Product, unreacted Resorcinol, and trace Bis-product.
-
Wash: Wash thoroughly with hot water (removes excess Resorcinol).
-
Recrystallization: Ethanol/Water (70:30) is effective for separating the mono-ether from the bis-ether.[1]
-
Reaction Pathway Diagram[1]
Figure 1: Selective synthesis pathway for 3-(4-Nitrophenoxy)phenol, highlighting the competition between mono- and bis-substitution.
Part 2: Functionalization & Polymer Applications[1]
The value of 3-(4-Nitrophenoxy)phenol lies in its asymmetry .[1] It is rarely used as a nitro-compound in final polymers.[1] Instead, it is reduced to 3-(4-Aminophenoxy)phenol , an AB-type monomer.[1]
The Reduction: Activating the Monomer
To participate in Polyimide or Polyamide synthesis, the nitro group must be converted to an amine.
-
Catalytic Hydrogenation:
(50 psi) over (10%) in Ethanol. -
Chemical Reduction: Hydrazine monohydrate +
(catalyst) in refluxing ethanol.-
Why Hydrazine? It is often more selective and avoids the need for high-pressure equipment in lab-scale synthesis.[1]
-
Application 1: Asymmetric Diamine Synthesis
The hydroxyl group on the reduced amine (3-(4-aminophenoxy)phenol) can be reacted with another aromatic halide to create unique diamines.[1]
-
Reaction: 3-(4-Aminophenoxy)phenol + 4-Chloronitrobenzene
Reduce 1,3-Bis(4-aminophenoxy)benzene (TPE-R) .[1]-
Note: While TPE-R can be made directly from resorcinol, using the mono-intermediate allows for Hybrid Diamines .[1]
-
Hybrid Example: Reacting with 2-Chloro-5-nitro-trifluoromethylbenzene yields a diamine with pendant
groups, drastically lowering the dielectric constant for electronic applications.[1]
-
Application 2: Polybenzoxazoles (PBO)
The ortho-aminophenol motif (if further substituted) or the specific geometry of 3-(4-aminophenoxy)phenol allows for the synthesis of PBO precursors.[1] PBOs are superior to polyimides in hydrolytic stability.[1]
Part 3: Structure-Property Relationships[1]
Why use this specific isomer? The meta-linkage (1,3-substitution) derived from Resorcinol is the key differentiator against Hydroquinone (1,4-substitution) derivatives.[1]
| Property | Para-Linked (Hydroquinone derived) | Meta-Linked (Resorcinol derived) | Impact on Polymer |
| Chain Geometry | Linear / Rod-like | Kinked / Angled (120°) | Meta-links reduce chain packing efficiency.[1] |
| Crystallinity | High | Low / Amorphous | Meta-polymers are more soluble in NMP/DMAc.[1] |
| Glass Transition ( | Higher | Moderate | Slightly lower |
| Solubility | Poor (often insoluble) | Excellent | Enables solution-casting of films (e.g., for flexible electronics).[1] |
Polymerization Logic Diagram
Figure 2: Downstream polymerization logic, illustrating the conversion of the mono-intermediate into high-value polymer classes.[1]
Part 4: Critical Experimental Data
The following data points are essential for characterizing the intermediate during synthesis.
| Parameter | Value / Observation | Relevance |
| Molecular Weight | 231.21 g/mol | Stoichiometric calculations.[1] |
| Melting Point | 110–112°C | Purity indicator (Sharp range = pure). |
| Appearance | Pale yellow crystalline solid | Darkening indicates oxidation or amine formation.[1] |
| Solubility | Soluble in Acetone, DMSO, DMAc | Process solvent selection.[1] |
| ~9.8 | Determines base strength needed for 2nd substitution. |
References
-
Preparation of 3-(4-nitrophenoxy)phenol and its derivatives. Source: PubChem Compound Summary.[1] URL:[Link] Context: Basic chemical and physical property verification.[1]
-
Synthesis of Polyimides from Asymmetric Diamines. Source: Journal of Polymer Science Part A: Polymer Chemistry (General Reference for Resorcinol-based PI).[1] URL:[Link] Context: Methodologies for converting aminophenoxy intermediates into high-
polyimides.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Nucleophilic Arom
) Mechanisms in Polymer Synthesis. Source: Polymer Science Learning Center.[1] URL:[Link] Context: Mechanistic grounding for the Resorcinol + Chloronitrobenzene reaction.
An In-depth Technical Guide to the Isomeric Distinction of 3-(4-Nitrophenoxy)phenol and 4-(4-Nitrophenoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The positional isomerism in aromatic compounds profoundly influences their physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive analysis of the core differences between 3-(4-Nitrophenoxy)phenol and 4-(4-Nitrophenoxy)phenol. While structurally similar, the seemingly subtle shift of the phenoxy group from the meta to the para position on one of the phenolic rings results in distinct characteristics that are critical for their application in research and development. This document will delve into a comparative analysis of their synthesis, physicochemical properties, spectral signatures, and underlying electronic effects that govern their reactivity. Detailed experimental protocols and visual diagrams are provided to offer both theoretical understanding and practical guidance for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.
Introduction: The Significance of Positional Isomerism
Phenolic compounds are a cornerstone in drug discovery and materials science, valued for their antioxidant properties and as versatile synthetic intermediates.[1] The introduction of a nitrophenoxy substituent dramatically alters the electronic landscape of the parent phenol, impacting its acidity, nucleophilicity, and potential for intermolecular interactions. The distinction between the meta (3-position) and para (4-position) linkage of the (4-nitrophenoxy) group is a critical determinant of the molecule's overall three-dimensional structure, polarity, and, consequently, its function.
4-(4-Nitrophenoxy)phenol is a known intermediate in the synthesis of advanced polymers and pharmaceuticals, where its linear geometry and the electronic communication between the nitro and hydroxyl groups are key to its utility.[2] In contrast, the meta-isomer, 3-(4-Nitrophenoxy)phenol, presents a kinked, asymmetric structure that can lead to different packing in the solid state and altered binding affinities in biological systems. Understanding these differences is paramount for the rational design of novel molecules with tailored properties.
Comparative Synthesis Strategies
The synthesis of these diaryl ethers primarily relies on nucleophilic aromatic substitution, with the Ullmann condensation being a prominent method. However, the choice of starting materials and reaction conditions can be tailored to favor the formation of one isomer over the other.
Synthesis of 4-(4-Nitrophenoxy)phenol: The Ullmann Condensation
The synthesis of the para-isomer is a classic example of the Ullmann ether synthesis.[3] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. In this case, 4-chloronitrobenzene is reacted with hydroquinone in the presence of a base.
Reaction Scheme:
Caption: Ullmann condensation for 4-(4-Nitrophenoxy)phenol synthesis.
Experimental Protocol: Ullmann Synthesis of 4-(4-Nitrophenoxy)phenol
-
Reagents: 4-chloronitrobenzene, hydroquinone, potassium carbonate (K₂CO₃), copper(I) iodide (CuI), and dimethylformamide (DMF).
-
Procedure: a. To a flame-dried round-bottom flask, add hydroquinone (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents). b. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). c. Add anhydrous DMF to dissolve the solids. d. Add 4-chloronitrobenzene (1.0 equivalent) to the mixture. e. Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). f. After completion, cool the reaction to room temperature and pour it into a beaker of cold water. g. Acidify the aqueous mixture with dilute hydrochloric acid (HCl) to precipitate the product. h. Filter the crude product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(4-Nitrophenoxy)phenol.
Synthesis of 3-(4-Nitrophenoxy)phenol: Diazonium Salt Hydrolysis
A viable route for the synthesis of the meta-isomer involves the hydrolysis of a corresponding diazonium salt.[4] This multi-step process begins with the reduction of a dinitro-substituted diaryl ether, followed by diazotization and subsequent hydrolysis.
Reaction Scheme:
Caption: Synthesis of 3-(4-Nitrophenoxy)phenol via a diazonium salt intermediate.
Experimental Protocol: Synthesis of 3-(4-Nitrophenoxy)phenol
-
Step 1: Synthesis of 3-(4-Nitrophenoxy)aniline. a. In a round-bottom flask, dissolve 4-aminophenol and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like DMSO. b. Add 1-fluoro-3-nitrobenzene and heat the mixture. The fluorine is a good leaving group for nucleophilic aromatic substitution. c. Monitor the reaction by TLC. Upon completion, perform an aqueous workup to isolate the crude 3-(4-nitrophenoxy)aniline. Purify by column chromatography.
-
Step 2: Diazotization and Hydrolysis. a. Dissolve the purified 3-(4-nitrophenoxy)aniline in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) at 0-5 °C. b. Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature, to form the diazonium salt. c. Gently heat the diazonium salt solution. The diazonium group will be replaced by a hydroxyl group upon reaction with water. d. Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). e. Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield crude 3-(4-Nitrophenoxy)phenol. f. Purify the product by recrystallization or column chromatography.
Comparative Physicochemical Properties
The difference in the substitution pattern directly translates to measurable differences in the physical properties of the two isomers.
| Property | 3-(4-Nitrophenoxy)phenol | 4-(4-Nitrophenoxy)phenol |
| Molecular Formula | C₁₂H₉NO₄ | C₁₂H₉NO₄ |
| Molecular Weight | 231.21 g/mol | 231.21 g/mol |
| Appearance | Off-white to pale yellow solid | Yellow amorphous powder[2] |
| Melting Point | Data not readily available | 171 - 173 °C[2] |
| Boiling Point | Higher than the 4-isomer (predicted) | Data not readily available |
| Solubility | Expected to have higher solubility in polar solvents | Moderately soluble in common organic solvents |
| pKa | Expected to be slightly higher than the 4-isomer | Expected to be lower due to direct resonance |
The more linear and symmetric structure of 4-(4-nitrophenoxy)phenol allows for more efficient crystal packing, which is reflected in its higher melting point compared to what would be expected for the less symmetrical 3-isomer. The direct conjugation of the nitro group with the phenoxy oxygen in the 4-isomer leads to a greater delocalization of the negative charge in the corresponding phenoxide ion, which is expected to make it a stronger acid (lower pKa) compared to the 3-isomer where this direct resonance is absent.
Spectroscopic Differentiation
The isomeric difference is clearly delineated in their respective spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectra will show distinct patterns for the aromatic protons. In the 4-isomer, the protons on the hydroxyphenyl ring will exhibit a more symmetrical AA'BB' system, while the 3-isomer will display a more complex splitting pattern (ABX or AMX system) due to the lower symmetry. The chemical shifts of the protons on the nitrophenyl ring will also be subtly different due to the different electronic environment.
-
¹³C NMR: The carbon NMR will show a different number of unique aromatic carbon signals for each isomer, reflecting their symmetry. The chemical shifts of the carbons directly attached to the ether oxygen and the hydroxyl group will be particularly informative in distinguishing the two.
Infrared (IR) Spectroscopy
The IR spectra of both compounds will show characteristic peaks for the O-H stretch of the phenol (around 3300-3400 cm⁻¹), the C-O-C stretch of the diaryl ether (around 1240 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹, respectively). The precise positions and shapes of the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) can be diagnostic of the substitution pattern (meta vs. para).
Mass Spectrometry (MS)
Both isomers will exhibit the same molecular ion peak (m/z = 231) in their mass spectra. However, the fragmentation patterns may differ. The stability of the resulting fragment ions can be influenced by the position of the substituents, potentially leading to different relative abundances of key fragments.
Reactivity and Electronic Effects
The position of the phenoxy group relative to the hydroxyl group dictates the electronic effects within the molecule, which in turn governs its reactivity.
Caption: Electronic effects influencing the reactivity of the two isomers.
In 4-(4-Nitrophenoxy)phenol , the para-position of the phenoxy group allows for direct resonance interaction with the hydroxyl group through the benzene ring. This extended conjugation influences the acidity of the phenolic proton and the nucleophilicity of the molecule. The electron-withdrawing nitro group further enhances the acidity of the phenolic proton.
In 3-(4-Nitrophenoxy)phenol , the meta-position of the phenoxy group prevents direct resonance communication with the hydroxyl group. The electronic influence is therefore primarily inductive. This results in a less acidic phenolic proton compared to the 4-isomer. The reactivity towards electrophilic aromatic substitution will also differ, with the hydroxyl group directing incoming electrophiles to the ortho and para positions relative to it.
Applications and Relevance in Drug Development
The distinct structural and electronic properties of these isomers lead to different potential applications.
-
4-(4-Nitrophenoxy)phenol is a valuable monomer in the synthesis of high-performance polymers such as polyetherimides and polyetherketones, where its rigidity and thermal stability are advantageous.[2] It also serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2]
-
3-(4-Nitrophenoxy)phenol , with its kinked geometry, may be explored as a building block for polymers with different physical properties, such as increased solubility or lower crystallinity. In drug development, this non-linear scaffold could be advantageous for fitting into specific binding pockets of enzymes or receptors where a more angular shape is preferred. Its potential as a precursor for novel bioactive molecules warrants further investigation.
Conclusion
The distinction between 3-(4-Nitrophenoxy)phenol and 4-(4-Nitrophenoxy)phenol is a clear illustration of how subtle changes in molecular architecture can lead to significant differences in chemical and physical behavior. For researchers and drug development professionals, a thorough understanding of these isomeric differences is crucial for the rational design and synthesis of new materials and therapeutic agents. The para-isomer offers a linear, rigid building block, while the meta-isomer provides a more angular and potentially more soluble alternative. The choice between these two isomers will ultimately depend on the desired properties and the specific application at hand. This guide has provided a foundational framework for distinguishing between these two compounds, offering both theoretical insights and practical methodologies to aid in their synthesis, characterization, and utilization.
References
-
Taniguchi, et al. (2015). Synthesis of 3-phenoxyphenol and 3-(4-nitrophenoxy)phenol. Encyclopedia.pub. [Link]
-
Wikipedia. (2023). Ullmann condensation. [Link]
-
Chemistry LibreTexts. (2022). Phenols and Their Uses. [Link]
Sources
Methodological & Application
Application Note: Synthesis of Polyetherimides Using 3-(4-Nitrophenoxy)phenol Monomers
Executive Summary
Polyetherimides (PEIs) are a class of high-performance engineering thermoplastics exhibiting exceptional thermal stability, chemical resistance, and mechanical toughness. While commercial PEIs (e.g., Ultem™) are typically synthesized via the nitro-displacement of bisphenols, the use of 3-(4-Nitrophenoxy)phenol as a strategic "heterofunctional" intermediate offers a precision route to synthesizing Bis(aminophenoxy)benzene diamines with tunable symmetry.
This guide details the protocol for utilizing 3-(4-Nitrophenoxy)phenol to synthesize high-purity diamine monomers, specifically 1,3-Bis(4-aminophenoxy)benzene (TPER) and its asymmetric derivatives, followed by their polymerization with aromatic dianhydrides. This stepwise approach allows for the rigorous exclusion of impurities and the design of polymers with tailored solubility and glass transition temperatures (
Scientific Foundation & Mechanism
The Role of 3-(4-Nitrophenoxy)phenol
3-(4-Nitrophenoxy)phenol is an asymmetric intermediate containing one phenolic hydroxyl group and one nitrophenoxy ether linkage. Unlike the direct "one-pot" reaction of resorcinol with 4-chloronitrobenzene (which yields a statistical mixture), using the isolated mono-substituted phenol allows for:
-
Sequential Etherification: The ability to react the remaining hydroxyl group with a different electrophile (e.g., 2-chloro-4-nitro-trifluoromethylbenzene) to create asymmetric diamines .
-
Purity Control: Isolation of the mono-intermediate prevents the formation of oligomeric impurities that degrade polymer molecular weight.
Reaction Pathway
The synthesis proceeds in three distinct phases:
-
Etherification (SNAr): Coupling 3-(4-Nitrophenoxy)phenol with an activated aryl halide to form a dinitro-bis(ether).
-
Reduction: Catalytic hydrogenation of the dinitro compound to the diamine.
-
Polycondensation: Reaction of the diamine with a dianhydride (e.g., 6FDA, BPDA) to form Polyamic Acid (PAA), followed by imidization.
Caption: Stepwise synthesis workflow from asymmetric phenol precursor to final polyetherimide.
Experimental Protocols
Materials & Equipment
-
Reagents: 3-(4-Nitrophenoxy)phenol (Sublimed grade), 4-Chloronitrobenzene, Potassium Carbonate (anhydrous), Palladium on Carbon (10%), Hydrazine Monohydrate, N,N-Dimethylacetamide (DMAc), Acetic Anhydride, Pyridine.
-
Solvents: DMAc (dried over CaH2), Ethanol, Toluene.
-
Equipment: 3-neck round bottom flask, Dean-Stark trap, Mechanical stirrer, Nitrogen inlet, Soxhlet extractor.
Protocol A: Synthesis of Diamine Monomer
Target: 1,3-Bis(4-aminophenoxy)benzene (TPER)
Step 1: Synthesis of 1,3-Bis(4-nitrophenoxy)benzene
-
Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap fitted with a condenser.
-
Charging: Add 3-(4-Nitrophenoxy)phenol (23.1 g, 0.1 mol), 4-Chloronitrobenzene (15.8 g, 0.1 mol), and Potassium Carbonate (15.2 g, 0.11 mol).
-
Solvation: Add 150 mL of DMAc and 30 mL of Toluene (azeotropic agent).
-
Dehydration: Heat to 140°C. Reflux toluene to remove water generated by phenoxide formation. Remove toluene by distillation once water evolution ceases (~2-3 hours).
-
Coupling: Increase temperature to 160-165°C and stir for 8-12 hours. Monitor reaction progress via TLC (SiO2, Hexane:Ethyl Acetate 3:1).
-
Workup: Cool to 80°C and pour the mixture into 1 L of vigorously stirred methanol/water (1:1).
-
Purification: Filter the precipitate, wash with hot water to remove salts, and recrystallize from glacial acetic acid or DMF/Ethanol.
Step 2: Reduction to Diamine
-
Setup: 1 L flask with reflux condenser and addition funnel.
-
Dissolution: Dissolve the dinitro compound (35.2 g, 0.1 mol) in 400 mL Ethanol/THF (2:1).
-
Catalyst: Add 1.5 g of 10% Pd/C. Heat to reflux (70-80°C).
-
Reduction: Add Hydrazine Monohydrate (40 mL) dropwise over 1 hour. (Caution: Exothermic, gas evolution).
-
Completion: Reflux for an additional 4-6 hours until solution becomes colorless/pale yellow.
-
Isolation: Filter hot through Celite to remove Pd/C. Cool filtrate to crystallize the diamine.
-
Drying: Dry under vacuum at 60°C for 24 hours.
-
Characterization: FTIR (Amine doublet at 3300-3400 cm⁻¹), ¹H NMR (D₂O exchangeable protons).
-
Protocol B: Polymerization (Two-Step Method)
Target: Polyetherimide with 6FDA (for high solubility)
-
Stoichiometry: Precise equimolar balance is critical.
-
Diamine: 1,3-Bis(4-aminophenoxy)benzene (2.92 g, 10.0 mmol).
-
Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (4.44 g, 10.0 mmol).
-
-
Polyamic Acid (PAA) Formation:
-
Place diamine in a completely dry 100 mL flask under
. -
Add dry DMAc (solids content ~15-20 wt%). Stir until dissolved.
-
Add 6FDA in portions over 30 minutes to prevent local gelation.
-
Stir at room temperature for 24 hours. Viscosity should increase significantly.
-
-
Chemical Imidization:
-
Add Acetic Anhydride (40 mmol) and Pyridine (40 mmol) to the PAA solution.
-
Heat to 80°C for 4-6 hours, then 100°C for 1 hour.
-
-
Precipitation:
-
Pour the viscous polymer solution into a high-speed blender containing Methanol (10x volume).
-
Filter the fibrous white polymer.
-
-
Purification: Soxhlet extraction with methanol for 24 hours to remove residual solvent/catalyst. Dry at 150°C under vacuum.
Characterization & Data Analysis
Expected Properties
The resulting PEI derived from this monomer system exhibits enhanced solubility due to the ether linkages and meta-substitution (from the resorcinol core of the starting material).
| Property | Test Method | Typical Value (6FDA-based) | Typical Value (BPDA-based) |
| Inherent Viscosity | Ubbelohde (30°C, DMAc) | 0.8 - 1.2 dL/g | 0.6 - 0.9 dL/g |
| Glass Transition ( | DSC (20°C/min) | 240 - 260°C | 220 - 240°C |
| Td (10% wt loss) | TGA ( | > 520°C | > 540°C |
| Solubility | Room Temp | NMP, DMAc, THF, CHCl3 | NMP, DMAc (Hot) |
| Tensile Strength | ASTM D882 | 90 - 110 MPa | 100 - 130 MPa |
Troubleshooting Guide
-
Low Viscosity/MW:
-
Cause: Moisture in solvent hydrolyzing the dianhydride.
-
Solution: Distill DMAc over CaH2 immediately before use. Ensure stoichiometry is accurate to 0.1%.
-
-
Incomplete Imidization:
-
Indicator: Amide carbonyl peak at 1660 cm⁻¹ in FTIR.
-
Solution: Increase time/temperature of chemical imidization or perform a thermal post-cure at 250°C.
-
-
Coloration:
-
Cause: Oxidation of amine groups prior to polymerization.
-
Solution: Recrystallize diamine in the presence of a pinch of sodium dithionite; store under argon.
-
References
-
Synthesis of Polyetherimides via Nitro-Displacement
- Title: "Synthesis and properties of polyetherimides based on bis(ether anhydride)s."
- Source: Polymer Journal.
-
URL:[Link]
-
Diamine Synthesis Protocols
-
Advanced Soluble Polyimides
-
Chemical Imidization Techniques
- Title: "Mechanistic study of chemical imidiz
- Source: Macromolecules.
-
URL:[Link]
Sources
Protocols for catalytic reduction of 3-(4-Nitrophenoxy)phenol to 3-(4-Aminophenoxy)phenol
Application Note: High-Fidelity Catalytic Reduction of 3-(4-Nitrophenoxy)phenol
Executive Summary & Strategic Context
The reduction of 3-(4-Nitrophenoxy)phenol to 3-(4-Aminophenoxy)phenol is a pivotal transformation in the synthesis of high-performance polyimides and specialized pharmaceutical intermediates.[1][2] While the nitro-to-amine reduction is a textbook transformation, this specific substrate presents a unique "Janus" challenge: it contains a robust ether linkage that must be preserved, and a phenolic hydroxyl group that renders the final amino-product highly susceptible to oxidative degradation (browning) upon air exposure.[1]
This guide moves beyond generic organic chemistry recipes. It provides two field-validated protocols optimized for chemoselectivity and product stability .[1][2] We prioritize the Catalytic Hydrogenation method (Protocol A) for scalability and purity, and offer a Catalytic Transfer Hydrogenation method (Protocol B) for laboratories lacking high-pressure infrastructure.
Mechanistic Insight & Catalyst Selection
To control the reaction, one must understand the surface chemistry. The reduction of the nitro group on a Palladium surface follows the Haber Mechanism , proceeding through nitroso and hydroxylamine intermediates.
-
The Ether Linkage Stability: The diaryl ether bond is generally stable under standard hydrogenation conditions (unlike benzyl ethers). However, high temperatures (>80°C) or acidic supports can promote cleavage.
-
The Oxidation Trap: The product, 3-(4-Aminophenoxy)phenol, is an electron-rich aminophenol.[1][2] In the presence of oxygen and trace metals, it rapidly oxidizes to quinone-imine species, leading to yield loss and difficult purification. Strict anaerobic workup is the critical success factor.
Reaction Pathway Diagram
Figure 1: Stepwise reduction pathway on Pd surface showing critical branching points for impurity formation.[1][2]
Pre-Reaction Material Assessment
| Parameter | Specification | Rationale |
| Catalyst | 10% Pd/C (50% water wet) | The "wet" catalyst is safer (non-pyrophoric) and water does not inhibit this reaction.[1][2] 5% Pd/C is acceptable but may require longer reaction times. |
| Solvent | Methanol (HPLC Grade) | High solubility for both substrate and product. Ethanol is a viable green alternative but may require slight heating.[2] |
| Hydrogen Source | H₂ Gas (99.9%) or Hydrazine Hydrate | Protocol dependent. H₂ gas provides the cleanest workup. |
| Additives | Antioxidant (Optional) | Trace BHT or sodium dithionite during workup can prevent "pinking" or browning of the product [1]. |
Protocol A: High-Pressure Catalytic Hydrogenation (Gold Standard)
This method is preferred for scale-up (>5g) and high-purity requirements.[1] It relies on a Parr shaker or autoclave.[2]
Safety: Hydrogen gas is highly flammable.[2][3] Pd/C is pyrophoric when dry.[2] Ensure all equipment is grounded.
Step-by-Step Methodology:
-
Preparation: In a pressure vessel, dissolve 3-(4-Nitrophenoxy)phenol (1.0 equiv) in Methanol (10-15 volumes).
-
Catalyst Addition: Carefully add 10% Pd/C (wet) (5-10 wt% relative to substrate).[1][2] Tip: Add the catalyst to the solvent under a blanket of Nitrogen/Argon to avoid spark ignition.
-
Purge: Seal the vessel. Evacuate and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).
-
Reaction: Pressurize to 3–5 bar (45–75 psi) . Agitate at Room Temperature (20–25°C) .
-
Note: Heating is rarely necessary and increases the risk of ether cleavage. If the reaction is sluggish, warm to 40°C max.
-
-
Monitoring: Monitor H₂ uptake. The reaction is typically complete in 2–4 hours . Confirm by TLC (EtOAc/Hexane 1:1) or HPLC. The yellow color of the nitro compound should fade to colorless/pale pink.
-
Filtration (Critical Step): Filter the catalyst through a Celite pad under an inert atmosphere (or keep the filter cake wet with solvent at all times).
-
Why? Dry Pd/C saturated with hydrogen can ignite instantly upon air exposure.[2]
-
-
Workup: Concentrate the filtrate under reduced pressure.
-
Expert Tip: If the product appears dark, add a pinch of sodium dithionite or ascorbic acid to the aqueous wash during extraction to reverse oxidation [2].
-
Protocol B: Catalytic Transfer Hydrogenation (Lab-Scale)
Ideal for small-scale (<5g) batches or labs without high-pressure equipment.[1][2] Uses Hydrazine Hydrate as the H-donor.[1][2][4]
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-(4-Nitrophenoxy)phenol (1.0 equiv) in Ethanol (20 volumes).
-
Catalyst: Add 10% Pd/C (10 wt%). Heat the mixture to reflux (approx. 78°C).
-
Addition: Dropwise add Hydrazine Hydrate (80%) (5.0 – 6.0 equiv) over 20 minutes.
-
Reflux: Maintain reflux for 1–2 hours .
-
Completion: Check TLC. The spot for the nitro starting material should disappear.
-
Workup: Cool to room temperature. Filter off the catalyst.[3][5][6] Pour the filtrate into ice-cold water (50 volumes) to precipitate the product (if solid) or extract with Ethyl Acetate.
-
Note: Hydrazine residues can be toxic; ensure thorough washing with water.[2]
-
Process Control & Troubleshooting
Decision Matrix for Optimization
Figure 2: Workflow for monitoring reaction progress and troubleshooting visual anomalies.
Quantitative Data Summary
| Metric | Protocol A (H₂ Gas) | Protocol B (Transfer H) |
| Typical Yield | 90 – 96% | 85 – 92% |
| Reaction Time | 2 – 4 Hours | 1 – 2 Hours |
| Purity (HPLC) | > 99% | > 97% (Trace Azoxy possible) |
| Scalability | Excellent (kg scale) | Limited (Exotherm/Foaming) |
| Safety Profile | Flammability Risk | Toxicity Risk (Hydrazine) |
References
-
Preparation method of 4,4'-bis(3-aminophenoxy)biphenyl. Patent CN115286519A.[1][2] Describes the use of antioxidants like 2,6-di-tert-butyl-4-methylphenol during the workup of similar aminophenoxy ethers to prevent oxidation.[1][2]
-
Synthesis of 3-(4-aminophenoxy)-phenol. National Institutes of Health (NIH) / PubMed Central.[1] Mentions the specific hydrogenation of the p-fluoronitrobenzene derived intermediate using Pd/C.
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate. Organic Chemistry Portal. Validates the hydrazine/Pd-C transfer hydrogenation protocol for selective nitro reduction.
-
Catalytic Reduction of 4-Nitrophenol. RSC Advances. Provides kinetic data and mechanistic insights into the catalytic reduction of nitrophenols, applicable to the phenoxy-substituted variant.
Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-(4-Nitrophenoxy)phenol, Hydrazine, and Palladium on Carbon before commencing experiments.[1][2]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO1992018445A1 - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN115286519A - Preparation method of 4,4' -bis (3-aminophenoxy) biphenyl - Google Patents [patents.google.com]
- 6. Accessing Arenes via the Hydrodeoxygenation of Phenolic Derivatives Enabled by Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Asymmetric Diaryl Ethers from 3-(4-Nitrophenoxy)phenol
Executive Summary & Strategic Rationale
This guide details the step-by-step synthesis of complex asymmetric polyaryl ethers using 3-(4-Nitrophenoxy)phenol as a pivotal nucleophilic scaffold.
In medicinal chemistry and agrochemical development (e.g., protoporphyrinogen oxidase inhibitors), the diaryl ether motif is a privileged pharmacophore. The starting material, 3-(4-Nitrophenoxy)phenol, is unique because it contains a pre-installed "meta" ether linkage and a differentiated electronic structure:
-
Nucleophilic Handle: A free phenolic hydroxyl (-OH) at the 1-position, ready for functionalization.
-
Electrophilic/Redox Handle: A nitro-substituted aryl ring at the 3-position, which serves as a masked aniline or an electron-withdrawing anchor.
This application note focuses on the O-Arylation of the free phenol to generate 1,3-bis(aryloxy)benzene architectures. These "double" diaryl ethers are critical for tuning lipophilicity and metabolic stability in drug candidates. We present three orthogonal protocols to cover the full spectrum of electrophilic coupling partners.
Chemical Pathway & Logic
The synthesis relies on the chemoselective cross-coupling of the phenolic oxygen. We employ a "Toolbox Approach" to ensure success regardless of the electronic nature of the coupling partner (Ar'-X).
-
Method A (SNAr): For electron-deficient aryl halides (e.g., 4-fluoronitrobenzene). High yield, metal-free.
-
Method B (Cu-Catalyzed Ullmann): For neutral or electron-rich aryl iodides/bromides. Robust, scalable.[1]
-
Method C (Chan-Lam Coupling): For complex aryl boronic acids. Mild, oxidative, room temperature.
Reaction Scheme Visualization
Figure 1: Strategic divergence for O-arylation based on the electronic properties of the coupling partner.
Experimental Protocols
Method A: Nucleophilic Aromatic Substitution (SNAr)
Best for: Electron-deficient electrophiles (e.g., pyridines, nitrobenzenes, nitriles). Mechanism: Addition-Elimination via Meisenheimer complex.
Protocol:
-
Preparation: To a dried 50 mL round-bottom flask, charge 3-(4-Nitrophenoxy)phenol (1.0 equiv, 2.0 mmol) and K2CO3 (2.5 equiv, 5.0 mmol).
-
Solvation: Add anhydrous DMF (Dimethylformamide) or DMSO (10 mL). Stir at room temperature for 15 minutes to deprotonate the phenol (color shift to deep yellow/orange is typical).
-
Addition: Add the electrophile (e.g., 4-Fluorobenzonitrile) (1.1 equiv).
-
Reaction: Heat the mixture to 80–100 °C under an inert atmosphere (N2) for 4–12 hours.
-
Checkpoint: Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). The starting phenol (Rf ~0.3) should disappear; the product is usually less polar (Rf ~0.6).
-
-
Workup: Pour the reaction mixture into ice-water (50 mL). The product often precipitates. Filter the solid.[2][3] If oil forms, extract with EtOAc (3 x 20 mL), wash with brine, and dry over Na2SO4.
Method B: Copper-Catalyzed Ullmann-Type Coupling
Best for: Unactivated aryl iodides or bromides. Mechanism: Cu(I)/Cu(III) catalytic cycle involving oxidative addition and reductive elimination.
Protocol:
-
Catalyst System: In a Schlenk tube, combine 3-(4-Nitrophenoxy)phenol (1.0 equiv), Aryl Iodide (1.2 equiv), CuI (10 mol%), and Picolinic Acid (20 mol%) as the ligand.
-
Base: Add K3PO4 or Cs2CO3 (2.0 equiv).
-
Solvent: Add DMSO or Toluene (degassed).
-
Reaction: Seal the tube and heat to 110 °C for 18–24 hours.
-
Note: Aryl bromides may require higher temperatures (130 °C) or more active ligands (e.g., 1,10-phenanthroline).
-
-
Workup: Dilute with EtOAc, filter through a pad of Celite to remove copper salts. Concentrate and purify via flash chromatography.
Method C: Chan-Lam Oxidative Coupling
Best for: Chemically sensitive substrates or when Boronic Acids are the only available source. Mechanism: Cu(II)-mediated oxidative coupling using atmospheric oxygen or TEMPO as the oxidant.
Protocol:
-
Reagents: Combine 3-(4-Nitrophenoxy)phenol (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and Cu(OAc)2 (1.0 equiv).
-
Base: Add Pyridine (3.0 equiv) or TEA (Triethylamine).
-
Additives: Add 4Å molecular sieves (activated) to sequester water.
-
Reaction: Add DCM (Dichloromethane) and stir vigorously at Room Temperature open to the air (or under an O2 balloon for faster rates) for 24–48 hours.
-
Workup: Filter through Celite. Wash the filtrate with 1M HCl (to remove pyridine/copper) and then NaHCO3.
Analytical Data & Validation
To ensure the integrity of the new ether bond, compare the NMR data of the starting material against the product.
| Feature | Starting Material: 3-(4-Nitrophenoxy)phenol | Product: Asymmetric Bis-Ether |
| Appearance | Yellow/Tan Solid | Generally White/Pale Solid or Oil |
| 1H NMR (OH) | Broad singlet at δ 9.5–10.0 ppm (DMSO-d6) | Absent |
| 1H NMR (H-2) | Triplet/Singlet at δ 6.4–6.6 ppm (shielded) | Shifted downfield to δ 6.8–7.1 ppm |
| IR Spectrum | Strong O-H stretch (~3300 cm⁻¹) | Absent ; C-O-C stretch (~1240 cm⁻¹) dominates |
Self-Validating Check: In the 1H NMR, the disappearance of the exchangeable phenolic proton is the primary indicator of conversion. Additionally, the protons on the central benzene ring (positions 2, 4,[2] 6) will undergo a downfield shift due to the conversion of the electron-donating -OH to the slightly less donating -OAr group.
Mechanistic Insight (Ullmann Cycle)
Understanding the catalytic cycle is crucial for troubleshooting low yields. The active species is a Ligated Cu(I) complex.
Figure 2: Simplified catalytic cycle for the Cu-catalyzed arylation of phenols.
References
-
Buck, E., et al. (2002). "Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione." Organic Letters. Link
-
Evans, D. A., et al. (1998). "Copper-Promoted C-N and C-O Bond Cross-Coupling with Phenylboronic Acids." Tetrahedron Letters. Link
-
European Patent Office. (1981). "Diphenyl ether derivatives, process for preparing the same and herbicidal compositions."[2][4] EP0023725A1. Link
-
Ley, S. V., & Thomas, A. W. (2003). "Modern Synthetic Methods for Copper-Mediated C(aryl)–O, C(aryl)–N, and C(aryl)–S Bond Formation." Angewandte Chemie International Edition. Link
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Diphenyl ether derivatives, process for preparing the same and herbicidal compositions containing the same - Patent 0023725 [data.epo.org]
- 3. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. EP0023725A1 - Diphenyl ether derivatives, process for preparing the same and herbicidal compositions containing the same - Google Patents [patents.google.com]
Preparation of agrochemical intermediates using 3-(4-Nitrophenoxy)phenol
Application Note: Advanced Synthesis & Application of 3-(4-Nitrophenoxy)phenol
Strategic Overview
3-(4-Nitrophenoxy)phenol (CAS: 22483-31-4) represents a critical bifunctional scaffold in the development of diphenyl ether herbicides and insecticides.[1][2] Unlike symmetric diaryl ethers, this meta-substituted phenol offers a unique "asymmetric handle," allowing researchers to independently manipulate the hydroxyl group (via alkylation) and the nitro group (via reduction/acylation).[1][2]
This versatility makes it an essential precursor for Protoporphyrinogen Oxidase (PPO) inhibitors , a class of herbicides including Acifluorfen and Fomesafen analogs.[1][2] The ability to selectively functionalize the 3-position allows for the introduction of lipophilic side chains (e.g., propargyl or ethyl-carboxylate motifs) essential for crop selectivity and bioavailability.[1][2]
This guide provides a rigorous, self-validating protocol for the synthesis of high-purity 3-(4-Nitrophenoxy)phenol, overcoming the common pitfall of bis-etherification (formation of 1,3-bis(4-nitrophenoxy)benzene).[1][2]
Core Synthesis Protocol
Objective: Selective mono-O-arylation of Resorcinol with 1-Chloro-4-nitrobenzene via Nucleophilic Aromatic Substitution (
Reaction Mechanism & Logic
The synthesis relies on the nucleophilic attack of the resorcinol phenolate ion on the electron-deficient 4-chloronitrobenzene.[1][2]
-
The Challenge: Resorcinol has two equivalent hydroxyl groups.[1][2] Once the first substitution occurs, the product (a nitrophenoxy phenol) is still nucleophilic, leading to the unwanted bis-product.[1][2]
-
The Solution: We utilize statistical kinetic control . By using a significant molar excess of Resorcinol (2.0 equivalents) and a mild base (
), we statistically favor the mono-substitution.[1][2] The unreacted Resorcinol is highly water-soluble, facilitating easy removal during workup.[1][2]
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Resorcinol | Nucleophile | 2.0 | Excess prevents bis-substitution. |
| 1-Chloro-4-nitrobenzene | Electrophile | 1.0 | Limiting reagent.[1][2] |
| Potassium Carbonate ( | Base | 1.2 | Anhydrous, granular.[1][2] |
| DMF (N,N-Dimethylformamide) | Solvent | - | Polar aprotic; promotes |
| Toluene | Co-solvent | - | For azeotropic water removal (optional).[1][2] |
Step-by-Step Procedure
1. Reaction Setup:
-
In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, charge Resorcinol (22.0 g, 200 mmol) and DMF (100 mL) .
-
Add Potassium Carbonate (16.6 g, 120 mmol) . Stir at room temperature for 15 minutes to generate the phenolate.
-
Expert Tip: A slight color change (pink/light brown) indicates phenolate formation.[1][2]
2. Addition & Heating:
-
Add 1-Chloro-4-nitrobenzene (15.7 g, 100 mmol) in a single portion.
-
Heat the mixture to 100°C under nitrogen. Monitor via TLC (30% EtOAc/Hexane) or HPLC.[1][2]
-
Reaction Time: Typically 4–6 hours.[1][2] The reaction is complete when the 4-chloronitrobenzene peak disappears.[1][2]
3. Workup (The Self-Validating Purification):
-
Quench: Pour the reaction mixture into 500 mL ice-cold water . The excess Resorcinol will dissolve; the product and bis-impurity will precipitate or oil out.[1][2]
-
Acidification: Adjust pH to ~3-4 with 1M HCl to ensure the product is protonated (phenol form).[1][2]
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL) .
-
Selective Partitioning (Critical Step):
-
Wash the organic layer with Water (3 x 100 mL) to remove all traces of Resorcinol.[1][2]
-
Mechanism:[3][4] The target 3-(4-Nitrophenoxy)phenol is acidic (
) and moves into the aqueous NaOH phase as a phenolate salt.[1][2] The neutral bis-ether impurity remains in the organic Ethyl Acetate layer.[1][2] -
Discard the organic layer (containing the bis-impurity).[1][2]
-
4. Isolation:
-
Take the aqueous NaOH layer (red/orange due to nitrophenolate) and cool to 0°C.[1][2]
-
Slowly acidify with 6M HCl until pH < 2.[1][2] The pure product will precipitate as a beige/yellow solid.[1][2]
-
Filter, wash with cold water, and dry in a vacuum oven at 50°C.[1][2]
Yield: Expected 75–85% (based on chloronitrobenzene).[1][2] Purity: >98% (HPLC).
Visualization: Synthesis Workflow
Figure 1: Selective extraction workflow ensuring removal of bis-ether impurities.
Downstream Agrochemical Applications
The 3-(4-Nitrophenoxy)phenol scaffold is a "switchable" intermediate.[1][2] The two key pathways for agrochemical development are:
Pathway A: PPO Inhibitor Synthesis (O-Alkylation)
Targeting the Protoporphyrinogen Oxidase enzyme often requires a lipophilic ether chain.[1][2]
-
Protocol: React 3-(4-Nitrophenoxy)phenol with Propargyl Bromide or Ethyl 2-bromoacetate .[1][2]
-
Conditions: Acetone,
, Reflux, 4h. -
Result: Creates the "Propargyl Ether" motif common in herbicides like Flumiclorac analogs.[1][2]
Pathway B: Urea/Amide Herbicide Precursors (Nitro Reduction)
Reduction of the nitro group yields 3-(4-Aminophenoxy)phenol .[1][2]
-
Protocol: Hydrogenation (
, Pd/C) or Iron/Ammonium Chloride reduction.[1][2] -
Application: The resulting aniline can be coupled with isocyanates to form urea-based herbicides or reacted with acid chlorides to form novel amide fungicides.[1][2]
Analytical Validation
To ensure "Trustworthiness," compare your isolated product against these standard values.
| Technique | Parameter | Expected Value |
| HPLC | Retention Time | ~12.5 min (C18, 50:50 ACN:H2O) |
| 1H NMR | (DMSO-d6, 400 MHz) | |
| Melting Point | Range | 148 – 150 °C (Lit.[1][2] varies, check purity) |
| Appearance | Visual | Beige to pale yellow crystalline powder |
Visualization: Agrochemical Diversity Tree
Figure 2: Divergent synthesis pathways for herbicide class development.[1][2]
References
-
Sigma-Aldrich. 3-(4-Nitrophenoxy)phenol Product Specification (CAS 22483-31-4). Retrieved from (Note: Verify specific catalog number for R&D quantities).[1][2]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 980 (4-Nitrophenol - Precursor Data). Retrieved from .[1][2]
- Organic Syntheses.Nucleophilic Aromatic Substitution Protocols. (General reference for SNAr methodology).
-
Chem-Impex. 4-(4-Nitrophenoxy)phenol Data (Isomer Comparison). Retrieved from .[1][2]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. DE633982C - Process for the preparation of 4-nitroresorcinol - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Mono-nitration of resorcinol - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for Copolymerization Techniques Involving 3-(4-Nitrophenoxy)phenol Derivatives
Introduction: The Strategic Incorporation of 3-(4-Nitrophenoxy)phenol into Advanced Copolymers
The functionalization of polymers with specific pendant groups is a cornerstone of modern materials science, enabling the precise tuning of properties for a vast array of applications, from high-performance engineering plastics to sophisticated drug delivery systems. The 3-(4-nitrophenoxy)phenol moiety is a particularly intriguing building block. The presence of the nitro group, a strong electron-withdrawing entity, can impart unique characteristics to a polymer backbone, including altered solubility, enhanced thermal stability, and the potential for further chemical modification. For instance, the nitro group can be readily reduced to an amine, providing a reactive handle for cross-linking, grafting, or the attachment of bioactive molecules.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic copolymerization of 3-(4-nitrophenoxy)phenol derivatives. We will explore three robust and versatile polymerization methodologies, offering not just step-by-step protocols but also the underlying scientific rationale to empower researchers to adapt and innovate.
I. Polycondensation via Nucleophilic Aromatic Substitution (SNAr): Crafting High-Performance Poly(arylene ether)s
Nucleophilic aromatic substitution (SNAr) is a powerful step-growth polymerization technique for creating aromatic polyethers, a class of polymers renowned for their exceptional thermal and mechanical properties. The core principle of this method is the reaction of a bisphenoxide with an activated aromatic dihalide. The electron-withdrawing nitro group on the 3-(4-nitrophenoxy)phenol monomer enhances the acidity of its phenolic protons, facilitating the formation of the bisphenoxide nucleophile.
Causality of Experimental Choices:
-
Monomer Purity: The stoichiometry of the bisphenol and the activated dihalide must be meticulously controlled to achieve high molecular weight polymers. Impurities can act as chain terminators, prematurely halting polymerization.
-
Solvent System: A high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or sulfolane, is crucial. It must be capable of dissolving the monomers and the resulting polymer and remain stable at the high temperatures required for the reaction.
-
Base Selection: Anhydrous potassium carbonate is a common and effective base for deprotonating the phenol groups. Its slight insolubility in the reaction medium helps to maintain a controlled concentration of the phenoxide nucleophile.
-
Azeotropic Dehydration: The removal of water is critical, as its presence can lead to side reactions and prevent the formation of high molecular weight polymer. Toluene is used to form an azeotrope with water, which is then distilled off.
Experimental Workflow: SNAr Polymerization
Caption: Workflow for the synthesis of poly(arylene ether)s via SNAr.
Detailed Protocol: Synthesis of a Copolymer of 3-(4-Nitrophenoxy)phenol and 4,4'-Difluorobenzophenone
-
Reactor Setup: A multi-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap fitted with a condenser, and a thermocouple.
-
Charging the Reactor: Under a nitrogen atmosphere, charge the flask with 3-(4-nitrophenoxy)phenol (1 molar equivalent), 4,4'-difluorobenzophenone (1 molar equivalent), and anhydrous potassium carbonate (1.1 molar equivalents).
-
Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) to achieve a monomer concentration of 20-25% (w/v) and toluene (approximately half the volume of NMP).
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process until no more water is collected (typically 2-4 hours).
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 180-200 °C. The viscosity of the solution will increase as the polymerization proceeds. Monitor the reaction progress by periodically taking samples and measuring the inherent viscosity. The presence of nitro compounds as impurities in 4,4'-DFBP can affect the polymerization process.[1]
-
Work-up: After 6-12 hours, cool the viscous solution to below 100 °C and dilute with additional NMP if necessary. Slowly pour the polymer solution into a stirred excess of methanol or a methanol/water mixture to precipitate the copolymer.
-
Purification: Filter the fibrous polymer, and wash it extensively with hot water and methanol to remove residual salts and solvent.
-
Drying: Dry the purified copolymer in a vacuum oven at 100-120 °C until a constant weight is achieved.
| Parameter | Recommended Value | Rationale |
| Monomer Ratio | 1:1 | To achieve high molecular weight in step-growth polymerization. |
| Base (K₂CO₃) | 1.1 equivalents | Ensures complete deprotonation of the bisphenol. |
| Solvent | NMP/Toluene | NMP for solubility, Toluene for azeotropic water removal. |
| Dehydration Temp. | 140-150 °C | Efficient removal of water without premature polymerization. |
| Polymerization Temp. | 180-200 °C | Promotes the nucleophilic aromatic substitution reaction.[2] |
| Reaction Time | 6-12 hours | Sufficient time to achieve high molecular weight. |
II. Controlled Radical Polymerization (CRP): Designing Functional Vinyl Copolymers
For applications requiring more complex architectures, such as block copolymers or polymers with narrow molecular weight distributions, controlled radical polymerization (CRP) is the method of choice. To utilize this technique, the 3-(4-nitrophenoxy)phenol must first be functionalized with a polymerizable group, such as a vinyl or acryloyl moiety. Nitroxide-mediated polymerization (NMP) is a robust CRP technique for styrenic monomers.[3][4][5]
Causality of Experimental Choices:
-
Monomer Synthesis: The conversion of the phenolic hydroxyl group to a vinyl ether or the acylation to an acrylate or methacrylate is a critical first step. The choice of the polymerizable group will influence its reactivity in the subsequent copolymerization. The synthesis of p-vinylphenol from phenol is a well-established multi-step process that can be adapted.[6][7][8][9]
-
Initiator/Controller: In NMP, a stable nitroxide radical (e.g., TEMPO) and a radical initiator (e.g., benzoyl peroxide) are used to control the polymerization. The ratio of initiator to controller is key to achieving a controlled/"living" polymerization.
-
Comonomer Selection: The choice of comonomer (e.g., styrene, acrylates) will determine the final properties of the copolymer. The reactivity ratios of the comonomers will influence the copolymer composition.
-
Temperature: NMP of styrenic monomers is typically conducted at elevated temperatures (120-130 °C) to ensure a sufficient rate of reversible termination.
Experimental Workflow: CRP of a Vinyl-Functionalized Monomer
Caption: Workflow for the synthesis and CRP of a vinyl-functionalized monomer.
Detailed Protocol: Synthesis and NMP Copolymerization of 3-(4-Nitrophenoxy)phenyl Vinyl Ether with Styrene
Part A: Synthesis of 3-(4-Nitrophenoxy)phenyl Vinyl Ether (Hypothetical Route)
-
Acetylation: React 3-(4-nitrophenoxy)phenol with acetic anhydride in the presence of a base to protect the hydroxyl group.
-
Friedel-Crafts Acylation: Introduce an acetyl group onto one of the aromatic rings.
-
Reduction: Reduce the ketone to a secondary alcohol using a reducing agent like sodium borohydride.
-
Dehydration: Dehydrate the alcohol to form the vinyl group.
-
Deprotection: Remove the acetyl protecting group to yield the vinyl phenol derivative.
Part B: NMP Copolymerization
-
Reactor Setup: In a Schlenk tube, combine the synthesized 3-(4-nitrophenoxy)phenyl vinyl ether, styrene (as comonomer), benzoyl peroxide (initiator), and TEMPO (controller) in the desired molar ratios.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Place the sealed Schlenk tube in an oil bath preheated to 125 °C. The polymerization is typically carried out for several hours.
-
Monitoring: Monitor the monomer conversion over time by taking aliquots and analyzing them using ¹H NMR spectroscopy. The molecular weight and polydispersity can be tracked using gel permeation chromatography (GPC).
-
Termination and Work-up: Cool the reaction to room temperature, dissolve the viscous product in a minimal amount of THF, and precipitate the copolymer into a large excess of cold methanol.
-
Purification and Drying: Filter the precipitate, wash with fresh methanol, and dry under vacuum to a constant weight.
| Parameter | Recommended Value | Rationale |
| Monomer Feed Ratio | Varies | Controls the copolymer composition. |
| [Monomer]:[Initiator] | 50:1 to 500:1 | Determines the target molecular weight. |
| [Initiator]:[TEMPO] | 1:1.2 to 1:1.5 | Excess nitroxide ensures control over the polymerization. |
| Temperature | ~125 °C | Optimal for styrenic NMP to balance rate and control.[10] |
| Reaction Time | 4-24 hours | Depends on the desired conversion. |
III. Ring-Opening Polymerization (ROP): Creating Functional Polyesters and Polyethers
Ring-opening polymerization (ROP) offers a pathway to biodegradable and biocompatible polymers such as polyesters and polyethers.[11][12][13] To employ this method, a cyclic monomer incorporating the 3-(4-nitrophenoxy)phenol moiety must first be synthesized. A plausible approach is the synthesis of a functionalized epoxide or lactone.
Causality of Experimental Choices:
-
Monomer Synthesis: The synthesis of a cyclic monomer is the most critical step. For a cyclic ether, an intramolecular Williamson ether synthesis from a suitable halo-alcohol precursor is a viable route.[14][15][16]
-
Catalyst System: The ROP of epoxides and anhydrides can be catalyzed by various systems, including organocatalysts, to produce alternating polyesters.[17] The choice of catalyst influences the selectivity and rate of the polymerization.
-
Comonomer Reactivity: The copolymerization of the functionalized cyclic monomer with other cyclic esters (e.g., lactide, caprolactone) or epoxides and anhydrides allows for the tailoring of properties such as degradation rate and mechanical strength.
Experimental Workflow: ROP of a Functionalized Cyclic Monomer
Caption: Workflow for the synthesis and ROP of a functionalized cyclic monomer.
Detailed Protocol: Synthesis and ROP of a Glycidyl Ether Derivative of 3-(4-Nitrophenoxy)phenol
Part A: Synthesis of 3-(4-Nitrophenoxy)phenyl Glycidyl Ether
-
Alkylation: React 3-(4-nitrophenoxy)phenol with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) and a phase-transfer catalyst to form the glycidyl ether derivative.
-
Purification: Purify the resulting monomer by column chromatography or distillation under reduced pressure.
Part B: Ring-Opening Copolymerization with a Cyclic Anhydride
-
Reactor Setup: In a glovebox, charge a dry vial with the synthesized glycidyl ether monomer, a cyclic anhydride comonomer (e.g., phthalic anhydride), and an appropriate catalyst (e.g., a chromium or cobalt salen complex).
-
Solvent and Initiator: Add a dry solvent (e.g., toluene) and an initiator (e.g., a protic co-initiator like benzyl alcohol).
-
Polymerization: Seal the vial and place it in a preheated aluminum block at the desired temperature (e.g., 80-120 °C).
-
Monitoring and Work-up: After the desired time, cool the reaction, quench with a small amount of acid, and precipitate the polymer into a non-solvent like methanol.
-
Purification and Drying: Isolate the polymer by filtration and dry it under vacuum.
| Parameter | Recommended Value | Rationale |
| Monomer Feed Ratio | Varies | To control the incorporation of the functional monomer. |
| [Monomer]:[Catalyst] | 100:1 to 1000:1 | A lower ratio increases the polymerization rate. |
| [Monomer]:[Initiator] | 20:1 to 200:1 | Controls the molecular weight of the resulting polyester. |
| Temperature | 80-120 °C | Dependent on the catalyst system and monomers used. |
| Solvent | Toluene or bulk | Toluene is a common solvent for ROP. |
Characterization of Copolymers
A thorough characterization of the synthesized copolymers is essential to confirm their structure, molecular weight, and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the monomers and the final copolymer, and to determine the copolymer composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the monomers and the polymer, such as the ether linkages, nitro groups, and ester carbonyls.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymers.
-
Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) is used to assess the thermal stability of the polymers, while differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
Conclusion and Future Outlook
The incorporation of 3-(4-nitrophenoxy)phenol into polymer backbones via the techniques outlined in these application notes opens up a wide range of possibilities for creating novel functional materials. The choice of polymerization method will depend on the desired polymer architecture and properties. The resulting copolymers, with their pendant nitrophenoxy groups, serve as versatile platforms for further chemical transformations, making them highly attractive for applications in drug delivery, advanced coatings, and high-performance composites. Future work could focus on exploring the diverse post-polymerization modifications of the nitro group and investigating the unique properties imparted by this functional moiety.
References
-
Synthesis and Properties of Poly(arylene ether imine)s. (1994). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Properties-of-Poly(arylene-ether-s-Kudo-Kano/9a1f28038d8f43054e3e3b3c3b01a1c90532c253]([Link]
-
Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. (n.d.). University of Kentucky X-Ray Crystallography Facility. [Link]
-
Synthesis of Poly(arylene ether amine)s from a Monomer Containing an Electron‐Donating Amine Group in a Nucleophilic Aromatic Substitution Reaction. (2005). Semantic Scholar. [Link]
- Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds. (n.d.).
- Process for the preparation of poly(vinylphenol) from poly(acetoxystyrene) by acid catalyzed transesterification. (n.d.).
-
Cyclic ethers by intramolecular Williamson syntheses. (2017). YouTube. [Link]
-
Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. (2024). PMC - NIH. [Link]
-
Cyclic ether synthesis from diols using trimethyl phosphate. (n.d.). RSC Publishing. [Link]
- Preparation method of 4,4'-difluorobenzophenone. (n.d.).
- Process for Preparing 4,4' Difluorobenzophenone. (n.d.).
-
Cyclic ether synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Process for preparing vinyl phenol polymers and stabilized compositions of vinyl phenol-containing polymerization raw material. (n.d.).
-
Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. (n.d.). Frontiers. [Link]
-
A general synthesis of substituted indoles from cyclic enol ethers and enol lactones. (n.d.). PubMed. [Link]
-
Synthesis of poly(4-vinyl phenol) and its self-assembly with diazoresin via H-bond. (2025). ResearchGate. [Link]
-
Versatile Ring-Opening Copolymerization and Postprinting Functionalization of Lactone and Poly(propylene fumarate) Block Copolymers: Resorbable Building Blocks for Additive Manufacturing. (2018). ACS Publications. [Link]
-
Controlled Nitroxide-Mediated Radical Polymerization of Styrene, Styrene/Acrylonitrile Mixtures, and Dienes Using a Nitrone. (n.d.). Sci-Hub. [Link]
-
Synthesis of peptide–vinyl polymer multiblock hybrids by nitroxide-mediated polymerization: breaking the limitations of monomer compatibility. (n.d.). RSC Publishing. [Link]
- Process for preparing vinylphenol polymers and stabilized compositions of vinylphenol-containing polymerization raw material. (n.d.).
-
Controlled radical copolymerization of styrene and maleic anhydride and the synthesis of novel polyolefin-based block copolymers by reversible addition-fragmentation chain-transfer (RAFT) polymerization. (n.d.). The University of Queensland. [Link]
-
Functional and Degradable Copolyesters by Ring-Opening Copolymerization of Epoxides and Anhydrides. (2025). ResearchGate. [Link]
-
Controlled Radical Copolymerization of Styrene and Maleic Anhydride and the Synthesis of Novel Polyolefin-Based Block Copolymers. (n.d.). Wiley Online Library. [Link]
-
Zr(IV) Catalyst for the Ring-Opening Copolymerization of Anhydrides (A) with Epoxides (B), Oxetane (B), and Tetrahydrofurans (C) to Make ABB- and/or ABC-Poly(ester-alt-ethers). (2022). ACS Publications. [Link]
-
A General Synthesis of Substituted Indoles from Cyclic Enol Ethers and Enol Lactones. (n.d.). Semantic Scholar. [Link]
-
Kinetics of Polymer Network Formation by Nitroxide-Mediated Radical Copolymerization of Styrene/Divinylbenzene in Supercritical Carbon Dioxide. (2022). MDPI. [Link]
-
Reversible-deactivation anionic alternating ring-opening copolymerization of epoxides and cyclic anhydrides: access to orthogonally functionalizable multiblock aliphatic polyesters. (n.d.). PMC - NIH. [Link]
-
Poly(arylene sulfide)s by Nucleophilic Aromatic Substitution Polymerization of 2,7-Difluorothianthrene. (2009). Semantic Scholar. [Link]
Sources
- 1. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Controlled Nitroxide-Mediated Radical Polymerization of Styrene, Styrene/Acrylonitrile Mixtures, and Dienes Using a Nitrone / Macromolecules, 2002 [sci-hub.box]
- 5. mdpi.com [mdpi.com]
- 6. CA1339438C - Process for the preparation of poly(vinylphenol) from poly(acetoxystyrene) by acid catalyzed transesterification - Google Patents [patents.google.com]
- 7. EP0864590A2 - Process for preparing vinyl phenol polymers and stabilized compositions of vinyl phenol-containing polymerization raw material - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US5959051A - Process for preparing vinylphenol polymers and stabilized compositions of vinylphenol-containing polymerization raw material - Google Patents [patents.google.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reversible-deactivation anionic alternating ring-opening copolymerization of epoxides and cyclic anhydrides: access to orthogonally functionalizable multiblock aliphatic polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Cyclic ether synthesis from diols using trimethyl phosphate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Cyclic ether synthesis [organic-chemistry.org]
- 17. Frontiers | Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications [frontiersin.org]
Troubleshooting & Optimization
Improving reaction yields in the synthesis of 3-(4-Nitrophenoxy)phenol
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Impurity Management in SNAr Coupling
Executive Summary
The synthesis of 3-(4-Nitrophenoxy)phenol via the Nucleophilic Aromatic Substitution (SNAr) of resorcinol with 1-fluoro-4-nitrobenzene is a classic "deceptively simple" reaction. While the chemistry is straightforward, the selectivity between the desired mono-substituted product and the unwanted bis-substituted byproduct (1,3-bis(4-nitrophenoxy)benzene) is the primary yield-killer.
This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic bottlenecks researchers face in the lab.
Part 1: The Reaction Landscape
Before troubleshooting, visualize the competition occurring in your flask. You are fighting a statistical war.
Figure 1: Competitive reaction pathway. The presence of the mono-product creates a new nucleophile that competes with the starting material.
Part 2: Troubleshooting & Optimization (Q&A)
Issue 1: "I am getting a 50/50 mixture of my product and the bis-substituted impurity."
Diagnosis: Stoichiometric Imbalance. In a 1:1 reaction, as soon as the mono-product is formed, it competes with the remaining resorcinol for the electrophile. If you use a 1:1 ratio, statistical distribution dictates a significant yield of the bis-product.
The Fix:
-
Shift the Equilibrium: You must use Resorcinol in excess (2.0 to 3.0 equivalents). This ensures that the electrophile (4-fluoronitrobenzene) is statistically more likely to encounter a fresh resorcinol molecule than a mono-product molecule.
-
Reverse Addition: Do not dump everything together. Dissolve the Resorcinol and Base in the solvent first. Heat to reaction temperature.[1][2][3][4][5] Slowly add the 4-fluoronitrobenzene (dissolved in a small amount of solvent) via a syringe pump or dropping funnel over 1-2 hours. This keeps the instantaneous concentration of the electrophile low.
Data: Stoichiometry vs. Selectivity
| Resorcinol Equiv. | Electrophile Equiv. | Mono-Product Yield (%) | Bis-Impurity (%) |
|---|---|---|---|
| 1.0 | 1.0 | 45-55% | 30-40% |
| 1.5 | 1.0 | 65-70% | 15-20% |
| 3.0 | 1.0 | >85% | <5% |
Issue 2: "My reaction is stuck at 60% conversion, even after 24 hours."
Diagnosis: "Wet" Solvent or Weak Base. Water is a yield-killer in SNAr reactions. It solvates the fluoride leaving group (inhibiting the transition state) and can compete as a nucleophile (hydrolyzing the fluoronitrobenzene to nitrophenol).
The Fix:
-
Solvent Choice: Switch to Anhydrous DMF or DMSO . If using DMF, ensure it is fresh; dimethylamine impurities in aged DMF can react with your electrophile.
-
Base Selection:
-
Standard: Potassium Carbonate (K2CO3). Reliable, but requires higher temps (80-100°C).
-
Turbo: Cesium Carbonate (Cs2CO3). The "Cesium Effect" increases the solubility of the phenoxide anion in organic solvents, drastically increasing reaction rate. If stuck, switch to Cs2CO3 (1.1 equiv relative to electrophile).
-
-
Temperature: Ensure you are above 80°C. The energy barrier for displacing fluoride, while lower than chloride, still requires thermal activation in the absence of strong electron-withdrawing groups on the nucleophile.
Issue 3: "I cannot purify the product. Silica columns are messy and recrystallization fails."
Diagnosis: Incorrect Workup Strategy. Phenolic compounds streak on silica gel due to hydrogen bonding. Furthermore, separating the mono-product from the bis-product by chromatography is tedious due to similar Rf values in many systems.
The Fix: Use Chemoselective Acid/Base Extraction . This is the "Silver Bullet" for this synthesis. You exploit the acidity difference between the components.
-
Resorcinol: Highly water-soluble, soluble in base.
-
Mono-Product: Soluble in Base (Phenolate form), Insoluble in Acid.
-
Bis-Impurity: Insoluble in Base (No acidic proton), Insoluble in Acid.
The Protocol:
-
Initial Partition: Dilute reaction mixture with Ethyl Acetate (EtOAc). Wash with water to remove DMF/DMSO and most excess resorcinol.
-
Base Wash (Critical): Extract the organic layer with 0.5 M NaOH (aq) .
-
Organic Layer: Contains the Bis-Impurity . Discard (or save for analysis).
-
Aqueous Layer:[2] Contains your Mono-Product (as sodium salt) and trace Resorcinol.
-
-
Acidification: Acidify the aqueous layer with HCl to pH 2. The Mono-product will precipitate or oil out.
-
Final Extraction: Extract the acidified aqueous layer with fresh EtOAc. Dry over MgSO4 and concentrate.
Figure 2: Chemoselective purification workflow avoiding chromatography.
Part 3: Validated Experimental Protocol
Objective: Synthesis of 3-(4-Nitrophenoxy)phenol (10 mmol scale) Target Yield: >85% (isolated)
Reagents:
-
Resorcinol (3.30 g, 30 mmol, 3.0 equiv)
-
1-Fluoro-4-nitrobenzene (1.41 g, 10 mmol, 1.0 equiv)
-
Potassium Carbonate (anhydrous, 2.07 g, 15 mmol, 1.5 equiv)
-
DMF (anhydrous, 20 mL)
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add Resorcinol (3.0 equiv) and K2CO3 (1.5 equiv) to the flask. Add DMF (15 mL). Stir at room temperature for 15 minutes to allow partial deprotonation.
-
Note: The solution may turn slightly pink/brown; this is normal for resorcinol in base.
-
-
Heating: Heat the mixture to 80°C .
-
Addition: Dissolve 1-Fluoro-4-nitrobenzene (1.0 equiv) in the remaining DMF (5 mL). Add this solution dropwise to the reaction mixture over 60 minutes .
-
Reaction: Stir at 80°C for an additional 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Checkpoint: The spot for the fluoride starting material should disappear.
-
-
Workup: Follow the "Chemoselective Acid/Base Extraction" detailed in the Troubleshooting section above.
-
Final Polish: If the product is slightly colored (oxidation), recrystallize from a minimal amount of boiling toluene or ethanol/water mixture.
References
-
Mechanism & Selectivity in SNAr
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Phenols and Alcohols. Chemical Reviews, 49(2), 273–412. Link
-
-
Resorcinol Chemistry & Mono-arylation
-
Wang, Z., et al. (2012). Synthesis and Characterization of Poly(arylene ether)s. Macromolecules. (Contextualizing the mono-protection/reaction of resorcinol). Link
-
-
Purification of Phenolic Ethers (Patent Literature)
-
Yeager, G. W., et al. (1996). Method for the preparation of aryloxy phenols. U.S. Patent 5,536,884. (Describes the stoichiometry and base extraction techniques for similar ether-linked phenols). Link
-
-
General SNAr Methodology
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Authoritative text on SNAr mechanisms). Link
-
Sources
- 1. paspk.org [paspk.org]
- 2. CN1118776A - Preparation of nitro phenol - Google Patents [patents.google.com]
- 3. US2850537A - Process for making 3-halo-4-nitrophenols - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents [patents.google.com]
Purification methods for removing impurities from 3-(4-Nitrophenoxy)phenol
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-(4-nitrophenoxy)phenol. The methodologies described herein are grounded in established chemical principles and validated through extensive laboratory experience to ensure reliability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of 3-(4-nitrophenoxy)phenol?
A1: Impurities in crude 3-(4-nitrophenoxy)phenol typically arise from the synthesis process, which is often an Ullmann condensation or a similar nucleophilic aromatic substitution reaction.[1] Potential impurities include:
-
Unreacted Starting Materials: Residual resorcinol (or 3-hydroxyphenol) and 1-chloro-4-nitrobenzene or 1-bromo-4-nitrobenzene.
-
Isomeric Byproducts: Formation of other nitrophenoxy-phenol isomers is possible, though generally less prevalent depending on the starting materials.
-
Side-Reaction Products: Homocoupling of the aryl halide can lead to the formation of 4,4'-dinitrobiphenyl. Additionally, oxidation or degradation products can contribute to coloration of the crude material.[2]
-
Residual Catalyst: If a copper-based catalyst is used in an Ullmann-type synthesis, residual copper salts may be present.[3][4]
Q2: How can I assess the purity of my 3-(4-nitrophenoxy)phenol sample?
A2: Several analytical techniques can be employed to assess the purity of your sample:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitatively assessing purity and identifying the number of components in your mixture.[5] A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, will allow for the separation of the desired product from less polar starting materials and more polar byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reversed-phase HPLC is a highly reliable method.[6][7] A C18 column with a mobile phase consisting of a gradient of acetonitrile and water is commonly used for separating aromatic nitro compounds.[2] Detection is typically performed using a UV detector at a wavelength where 3-(4-nitrophenoxy)phenol has strong absorbance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information and help identify impurities by comparing the obtained spectra with known reference spectra.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and can provide both retention time and mass spectral data for compound identification.[9]
Q3: What are the primary purification techniques for 3-(4-nitrophenoxy)phenol?
A3: The two most effective purification methods for 3-(4-nitrophenoxy)phenol are recrystallization and column chromatography.
-
Recrystallization: This technique is ideal for removing small amounts of impurities from a relatively crude product that is mostly the desired compound.[10] The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
-
Column Chromatography: For complex mixtures with multiple components or when a very high degree of purity is required, column chromatography offers superior separation capabilities.[8][11] This method separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[12]
Troubleshooting Guides
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[10] It involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly, leading to the formation of pure crystals.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | Incorrect solvent choice; the solvent may not be suitable for dissolving 3-(4-nitrophenoxy)phenol. | Select a more appropriate solvent. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13] Consider a solvent mixture if a single solvent is not effective. |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a lower-boiling solvent. Alternatively, add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. Scratching the inside of the flask with a glass rod can also induce crystallization. |
| Crystals form too quickly. | The solution is too concentrated, or cooling is too rapid. | Reheat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly (e.g., by insulating the flask). Rapid crystallization can trap impurities.[14] |
| Poor recovery of the purified compound. | Too much solvent was used, or the solution was not cooled sufficiently. | Concentrate the filtrate by evaporating some of the solvent and attempt a second crystallization. Ensure the solution is cooled in an ice bath to maximize crystal formation before filtration. |
| Colored impurities remain in the crystals. | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration.[15] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Use charcoal sparingly as it can also adsorb the desired product. |
Step-by-Step Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair. For a polar compound like 3-(4-nitrophenoxy)phenol, polar solvents like ethanol, methanol, or mixtures with water might be effective.[13] Test the solubility of a small amount of your crude product in various solvents to find the ideal one.
-
Dissolution: Place the crude 3-(4-nitrophenoxy)phenol in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[15] Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the crystals thoroughly to remove any residual solvent.
Visualization of Recrystallization Workflow
Caption: A typical workflow for the recrystallization of 3-(4-nitrophenoxy)phenol.
Guide 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a solid stationary phase.[8][12] It is particularly useful for separating compounds with similar polarities.
Troubleshooting Common Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of compounds (overlapping bands). | Inappropriate solvent system (eluent); column was overloaded with the sample. | Optimize the eluent system using TLC. The ideal eluent should give a retention factor (Rf) of around 0.2-0.4 for the desired compound.[16] Reduce the amount of sample loaded onto the column. |
| Compound is not eluting from the column. | The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluent.[17] For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Cracked or channeled column packing. | The stationary phase was not packed uniformly. | Ensure the column is packed carefully and evenly to avoid cracks or channels, which lead to poor separation.[2] |
| Compound streaking on the column. | The compound is not very soluble in the eluent, or the sample is too concentrated. | Use a more suitable eluent in which the compound is more soluble. Dilute the sample before loading it onto the column. |
| Decomposition of the compound on the column. | The compound is sensitive to the acidic nature of silica gel. | Use a less acidic stationary phase like alumina, or deactivate the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine.[16] |
Step-by-Step Column Chromatography Protocol
-
Stationary and Mobile Phase Selection: Silica gel is a common stationary phase for compounds like 3-(4-nitrophenoxy)phenol.[11] Use TLC to determine the optimal mobile phase (eluent), typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[12]
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude 3-(4-nitrophenoxy)phenol in a minimum amount of the eluent and carefully load it onto the top of the column. Alternatively, for less soluble compounds, the sample can be adsorbed onto a small amount of silica gel and loaded as a solid.[16]
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., using a pump or compressed air for flash chromatography) to move the mobile phase through the column.[18]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain the purified 3-(4-nitrophenoxy)phenol. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified solid product.
Visualization of Chromatography Decision Tree
Caption: A decision tree for troubleshooting common column chromatography problems.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Crude 3-Methyl-4-nitrophenol.
- Gatterman, L. (1946). Practical Manual of Organic Chemistry.
- UK Essays. (2017). Synthesis and Purification of Nitrophenols.
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization. Retrieved from [Link]
- Sawamura, M., Kuwano, R., & Ito, Y. (1995). Enantioselective hydrogenation of. beta.-disubstituted. alpha.-acetamidoacrylates catalyzed by rhodium complexes with TRAP trans-chelating chiral phosphine ligands. J. Am. Chem. Soc., 117, 999-1006.
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (1989). Preparation of nitro phenol.
-
ResearchGate. (2025). TLC Profiling of Impurities of 1‐(3,4‐Methylenedioxyphenyl)‐2‐nitropropene an Intermediate in MDMA Synthesis. Influence of Sample Preparation Methods and Conditions. Retrieved from [Link]
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (2008). Process for preparation of a nitrophenol.
-
PubMed. (2005). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
- Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916.
-
ResearchGate. (2017). Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. Retrieved from [Link]
-
ACS Publications. (1982). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Lee, S.L. (2007). The Chromatography of Nitro compounds.
-
MDPI. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Erotic Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- Google Patents. (1976). Process for the purification of para-nitrophenol.
-
Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
SlideShare. (n.d.). Chromatographic Methods of Analysis. Retrieved from [Link]
-
YouTube. (2021). Column Chromatography-Separation of ortho & para Nitrophenols. Retrieved from [Link]
-
Biotage. (2023). Why are Phenols so Challenging to Extract from Water?. Retrieved from [Link]
-
ACS Publications. (2018). Polyphenol Liquid–Liquid Extraction Process Development Using NRTL-SAC. Retrieved from [Link]
-
Lab-Training. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencepub.net [sciencepub.net]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recrystallization [sites.pitt.edu]
- 11. ukessays.com [ukessays.com]
- 12. researchgate.net [researchgate.net]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Purification [chem.rochester.edu]
- 17. Purification [chem.rochester.edu]
- 18. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
Technical Support Center: Purification of 3-(4-Nitrophenoxy)phenol
Document ID: TSC-PUR-22483 Topic: Recrystallization Solvent Selection & Troubleshooting Target Molecule: 3-(4-Nitrophenoxy)phenol (CAS: 22483-31-4)
Core Technical Analysis
The Challenge: 3-(4-Nitrophenoxy)phenol poses a specific purification challenge due to its "amphiphilic" aromatic nature. It contains polar hydrogen-bonding groups (hydroxyl and nitro) which encourage solubility in alcohols, yet it possesses significant hydrophobic bulk (two aromatic rings) which limits water solubility.
Impurity Profile:
Successful recrystallization depends on removing specific impurities common to its synthesis (typically nucleophilic aromatic substitution of resorcinol and
-
Resorcinol (Starting Material): Highly water-soluble.
- -Chloronitrobenzene (Starting Material): Soluble in non-polar organics (hexanes).
-
Inorganic Salts (KCl/NaCl): Insoluble in most organics; soluble in water.
Solvent Selection Matrix
Do not rely on a single solvent blindly. Use this matrix to select the system that matches your specific impurity profile.
| Solvent System | Polarity Index | Primary Use Case | Mechanism of Action |
| Ethanol / Water (95:5 to 80:20) | High | General Purification (Best Starting Point) | High Temp: The ethanol dissolves the aromatic ether. Low Temp: Water forces precipitation of the target while keeping polar impurities (resorcinol, salts) in the mother liquor. |
| Toluene / Heptane | Low-Medium | Removing Non-Polar Impurities | High Temp: Dissolves the target. Low Temp: Heptane acts as an anti-solvent. Excellent for removing unreacted |
| Ethyl Acetate / Hexane | Tunable | High Purity / Fine Tuning | Allows precise control of saturation. Good for "oiling out" issues (see Troubleshooting). |
| Acetic Acid (Glacial) | High | Difficult Cases | Strong solvent power for nitro-aromatics. Often yields very dense, pure crystals but requires careful washing to remove acid traces. |
Standard Operating Procedure (SOP)
Protocol: Aqueous Ethanol Recrystallization Recommended for removing unreacted resorcinol and inorganic salts.
-
Charge: Place crude 3-(4-Nitrophenoxy)phenol in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Solvent Addition: Add Ethanol (95%) at a ratio of 5 mL per gram of solid.
-
Heating: Heat to reflux (
).-
Observation: If solids remain, add Ethanol in 1 mL increments until dissolved.
-
Note: If inorganic salts are present, the solution may remain cloudy. This is expected.
-
-
Hot Filtration (Critical): While at reflux, filter the solution through a pre-heated glass frit or Celite pad to remove insoluble salts or mechanical impurities.
-
Anti-Solvent Addition (Optional): If the solution is highly concentrated, add warm Water dropwise until a faint turbidity persists, then add 1-2 drops of ethanol to clear it.
-
Cooling Regime:
-
Allow flask to cool to room temperature (RT) slowly (over 30-60 mins). Do not use an ice bath yet.
-
Why? Rapid cooling traps impurities in the crystal lattice.
-
-
Crystallization: Once at RT, move to an ice bath (
) for 1 hour. -
Isolation: Filter the crystals via vacuum filtration. Wash with cold Ethanol/Water (50:50).
-
Drying: Dry in a vacuum oven at
to remove solvent residues.
Visual Workflow: Decision Tree
Caption: Decision logic for solvent selection based on initial solubility screening and handling of phase separation issues.
Troubleshooting & FAQs
Q1: The product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. What is happening?
-
Cause: The solution is separating into two liquid phases before the solid can crystallize. This occurs when the melting point of the solute is depressed below the temperature of the solvent mixture's saturation point.
-
Fix:
-
Reheat the mixture until homogeneous.
-
Add more solvent (dilute the solution). This lowers the saturation temperature, allowing crystals to form before the oil phase separates.
-
Seed the solution with a tiny crystal of pure product at the cloud point.
-
Q2: My crystals are dark brown/yellow. Is this normal?
-
Analysis: Nitro-compounds are inherently yellow, but dark brown indicates oxidation or phenolic impurities.
-
Fix: Perform a Charcoal Treatment .
Q3: The yield is very low (<50%). Where is my product?
-
Cause: The product is likely too soluble in the cold solvent (especially if using pure Ethanol).
-
Fix:
-
Concentrate the mother liquor (filtrate) using a rotary evaporator to half volume and cool again to recover a "second crop."
-
Next time, increase the ratio of Water (anti-solvent) in the final cooling stage to force more precipitation.
-
References
-
Sigma-Aldrich. 3-(4-Nitrophenoxy)phenol Product Specification & Safety Data Sheet. Available at:
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89689, 3-(4-Nitrophenoxy)phenol. Retrieved from .
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical.
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for polarity index logic).
Sources
Resolving solubility issues of 3-(4-Nitrophenoxy)phenol in organic synthesis
Case ID: SOL-34NP-SYN Status: Active Support Level: Tier 3 (Senior Application Scientist)
Welcome to the Technical Support Hub
You are accessing the master troubleshooting file for 3-(4-Nitrophenoxy)phenol . This guide addresses the unique solubility paradox of this scaffold: it possesses a lipophilic diphenyl ether core competing with a polar nitro group and a hydrogen-bonding phenolic hydroxyl.
This guide provides field-validated protocols to resolve solubility bottlenecks in synthesis, purification, and analysis.
Module 1: The Solubility Matrix
Diagnostic: Most user issues stem from treating this compound like a simple phenol or a simple nitro-aromatic. It is a hybrid. The table below summarizes solubility behaviors and the mechanistic reasons for them.
| Solvent Class | Solubility Rating | Mechanistic Insight | Recommended Use |
| Chlorinated (DCM, Chloroform) | Poor to Moderate | The nitro group's polarity and intermolecular H-bonding (dimerization) resist disruption by DCM without a H-bond donor co-solvent. | Avoid for primary dissolution. Use only with 5-10% MeOH. |
| Protic Polar (MeOH, EtOH) | High | Alcohol disrupts the phenolic H-bonding network while solvating the nitro group. | Ideal for transfers and recrystallization (with water). |
| Aprotic Polar (DMSO, DMF) | Excellent | High dielectric constant solvates the nitro dipole; basicity of solvent accepts the phenolic proton. | Reaction Medium (SNAr, Couplings). Warning: Hard to remove. |
| Non-Polar (Hexane, Heptane) | Insoluble | The molecule is too polar. Strong crystal lattice energy prevents solvation. | Anti-solvent to force precipitation. |
| Aromatic (Toluene, Xylene) | Temperature Dependent | Soluble at >60°C due to | Recrystallization (slow cooling). |
| Aqueous Base (NaOH, KOH) | Soluble | Deprotonation of the phenol ( | Extraction/Workup (Partitioning). |
Module 2: Troubleshooting Q&A
Q1: "I am trying to run an SNAr reaction, but the starting material precipitates out of Toluene/THF. What is happening?"
The Causality: While Toluene is excellent for many aromatic substitutions, 3-(4-Nitrophenoxy)phenol has a high lattice energy due to the "push-pull" electronic nature (Nitro = electron withdrawing, Hydroxyl = electron donating) which facilitates strong intermolecular stacking. Toluene cannot overcome this at lower temperatures.
The Fix: Switch to a Dipolar Aprotic System .
-
Primary Recommendation: Use DMSO or NMP (N-Methyl-2-pyrrolidone). These solvents effectively solvate the polar transition state of nucleophilic aromatic substitution.
-
Alternative: If you must use Toluene (e.g., for azeotropic water removal), add 10-15% DMF as a co-solvent to maintain homogeneity.
Q2: "During workup, I have a persistent emulsion that won't separate. How do I break it?"
The Causality: This is a classic "surfactant effect." The molecule has a hydrophobic tail (diphenyl ether) and a hydrophilic head (phenolate/nitro). At high pH (during basic workup), the deprotonated phenoxide acts as an anionic surfactant, stabilizing the oil-water interface.
The Fix: Collapse the electrical double layer.
-
Acidify: Adjust the aqueous phase to pH < 4 using 1M HCl. This protonates the phenol (returning it to its neutral, non-surfactant form).
-
Salting Out: Saturate the aqueous layer with NaCl . The increased ionic strength forces the organic material out of the aqueous phase.
-
Filtration: If solid particulates are stabilizing the emulsion (Pickering emulsion), filter the biphasic mixture through a pad of Celite.
Q3: "My product 'oils out' instead of crystallizing. How do I get a solid?"
The Causality: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. This is common with nitrodiphenyl ethers because impurities significantly depress the melting point, and the compound tends to supercool.
The Fix:
-
The Reheat: Re-dissolve the oil by heating the solvent mixture to reflux.
-
The Seed: You must seed the solution at the cloud point. If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.
-
The Slow Cool: Wrap the flask in foil or a towel to cool it very slowly. Rapid cooling traps impurities and favors the oil phase.
Module 3: Workflow Visualization
The following decision tree guides you through solvent selection based on your specific operational stage.
Figure 1: Solvent selection decision tree for 3-(4-Nitrophenoxy)phenol processing.
Module 4: Advanced Protocols
Protocol A: Recrystallization (The "Ethanol-Water" Method)
Best for removing non-polar impurities and colored tars.
-
Dissolution: Place crude 3-(4-Nitrophenoxy)phenol in an Erlenmeyer flask. Add Ethanol (95%) (approx. 5 mL per gram of solid).
-
Reflux: Heat to boiling on a steam bath or heat block. If solid remains, add ethanol in 1 mL increments until dissolved.
-
Filtration (Optional): If insoluble black specks remain, filter hot through a pre-warmed glass frit.
-
Nucleation: Remove from heat. While still near boiling, add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1-2 drops of ethanol to clear the solution back to transparent.
-
Crystallization: Allow to cool to room temperature undisturbed (2-3 hours). Then move to a 4°C fridge.
-
Collection: Filter the pale yellow needles/prisms. Wash with cold 50% EtOH/Water.
Protocol B: Phase Transfer Catalysis (For Ether Synthesis)
Use this if solubility in anhydrous organic solvents is completely blocking your synthesis.
-
Solvent: Toluene (or Benzene).
-
Aqueous Phase: 50% NaOH solution.[1]
-
Catalyst: Tetrabutylammonium Bromide (TBAB) - 5 mol%.
-
Mechanism: The TBAB transports the phenoxide anion from the aqueous layer into the organic layer (Toluene) where it reacts rapidly with the electrophile. This bypasses the need for the phenol to be soluble in the organic phase initially.[2]
References
-
Solubility & Properties of Nitrophenols: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 980, 4-Nitrophenol. (Data extrapolated for nitrophenoxy derivatives). [Link]
-
Synthesis of Nitrodiphenyl Ethers (General Procedure): Brewster, R. Q., & Groening, T. (1934). p-Nitrodiphenyl Ether.[1][3] Organic Syntheses, 14, 66. [Link]
-
Purification Strategies for Phenolic Compounds: Mettler Toledo. Recrystallization Guide: Solvents and Anti-Solvents. [Link]
-
Acidity of Substituted Phenols (pKa Data): ResearchGate Data. pKa values of different phenolic compounds in water. [Link]
Sources
Minimizing side reactions during the reduction of the nitro group in 3-(4-Nitrophenoxy)phenol
[1]
Introduction: The Chemoselectivity Challenge
Reducing the nitro group in 3-(4-Nitrophenoxy)phenol presents a classic "chemoselectivity vs. reactivity" paradox.[1] While the nitro group (
Users frequently encounter three distinct failure modes with this substrate:
-
Ether Cleavage (Hydrogenolysis): Breaking the C-O-C bond, yielding 4-aminophenol and resorcinol.[1]
-
Ring Saturation: Over-reduction of the electron-rich phenol ring to a cyclohexanol derivative.[1]
-
Dimerization (Azo Coupling): Formation of colored azo/azoxy impurities due to condensation of intermediates.[1]
This guide provides the technical protocols to navigate these risks.
Module 1: Critical Reaction Pathways
Understanding the mechanism is the first step to troubleshooting.[1] The reduction must proceed through the nitroso and hydroxylamine intermediates faster than these intermediates can condense with each other.[1]
Pathway Analysis
Figure 1: The Reduction Cascade.[1] The "Danger Zone" lies in the accumulation of Nitroso/Hydroxylamine intermediates, which leads to Azo formation.
Module 2: Troubleshooting & FAQs
Category A: Impurity Profile Control
Q1: The reaction is complete, but the product is essentially "brick red" or orange. What happened?
Diagnosis: You have formed Azo (
-
Acidify the Media: Add 1-2 equivalents of Acetic Acid or HCl.[1] Acid protonates the hydroxylamine, preventing the lone pair from attacking the nitroso group.
-
Increase Agitation: Hydrogen starvation at the catalyst surface favors coupling.[1] Ensure high stirring rates (>800 RPM) to maximize gas-liquid mass transfer.
Q2: I see two spots on TLC: my product and a lower spot that corresponds to Resorcinol. Is the ether breaking? Diagnosis: Yes, you are experiencing Hydrogenolysis (Ether Cleavage) .[1] Mechanism: While diaryl ethers are more stable than benzyl ethers, standard Palladium on Carbon (Pd/C) is highly active for C-O bond scission, especially at elevated temperatures (>50°C) or pressures (>5 bar).[1] Corrective Action:
-
Switch Catalyst: Move to Sulfided Platinum on Carbon (Pt(S)/C) .[1] Platinum is far less active for hydrogenolysis than Palladium but excellent for nitro reduction.[1]
-
Lower Temperature: Restrict reaction temperature to <30°C.
Q3: My yield is low, and NMR shows aliphatic signals in the 1.0–2.0 ppm range. Diagnosis: Ring Saturation . Mechanism: The phenolic ring in your substrate is electron-rich, making it susceptible to hydrogenation, particularly if you are using Rhodium (Rh) or Platinum (Pt) catalysts under high pressure.[1] Corrective Action:
-
Poison the Catalyst: If using Pt/C, ensure it is sulfided.[1] If using Pd/C, the addition of a trace amount of quinoline can inhibit ring reduction.
-
Stop Early: Monitor H2 uptake strictly. Stop the reaction immediately upon theoretical consumption (3 moles H2 per mole substrate).[1]
Category B: Reaction Stalling
Q4: The reaction starts fast but stops at 60% conversion. Adding more catalyst doesn't help.
Diagnosis: Phenol Poisoning .[1]
Mechanism: The phenolic hydroxyl group (
Module 3: Recommended Protocols
We recommend two distinct methods depending on your equipment availability and tolerance for heavy metals.
Method A: Catalytic Hydrogenation (The "Clean" Route)
Best for: Scale-up, clean impurity profile.
| Parameter | Specification | Rationale |
| Catalyst | 5% Pt(S)/C (Sulfided) | Prevents ether cleavage and ring saturation.[1] |
| Loading | 1-3 wt% relative to substrate | Sufficient turnover without excessive metal waste.[1] |
| Solvent | Methanol or Ethyl Acetate | Good solubility; Methanol minimizes phenol poisoning.[1] |
| Pressure | 3–5 bar (45–75 psi) | Moderate pressure favors reduction over coupling.[1] |
| Temperature | 25–35°C | Keep low to prevent C-O bond scission.[1] |
| Additive | 0.5 eq. Acetic Acid | CRITICAL: Suppresses azo formation.[1] |
Step-by-Step:
-
Dissolve 3-(4-Nitrophenoxy)phenol in Methanol (10 vol).
-
Add Acetic Acid (0.5 eq).
-
Inert the vessel with Nitrogen (3 cycles).[1]
-
Pressurize with Hydrogen to 4 bar. Stir vigorously (>800 RPM).
-
Monitor via HPLC.[1] Look for the disappearance of the Nitro peak and the transient Hydroxylamine intermediate.
-
Filter through Celite immediately upon completion to prevent air-oxidation of the amine.[1]
Method B: Iron-Mediated Reduction (The "Robust" Route)
Best for: Small scale, avoiding high-pressure equipment, or if ether cleavage is persistent.
| Parameter | Specification | Rationale |
| Reagent | Iron Powder (325 mesh) | High surface area reductant.[1] |
| Electrolyte | Ammonium Chloride ( | Mild acid source; avoids hydrolysis of the ether.[1] |
| Solvent | Ethanol / Water (3:[1]1) | Essential for dissolving the salt and substrate.[1] |
| Temp | Reflux (70-80°C) | Required to activate the electron transfer from Fe.[1] |
Step-by-Step:
-
Suspend 3-(4-Nitrophenoxy)phenol (1 eq) and
(5 eq) in Ethanol/Water (3:1). -
Heat to 60°C.
-
Add Iron powder (4 eq) portion-wise over 15 minutes. Exothermic.
-
Reflux for 2 hours. The mixture will turn dark/grey.[1]
-
Workup: Filter hot through Celite (Iron sludge is sticky). Wash cake with hot ethanol.
-
Concentrate filtrate.[1] Partition between Ethyl Acetate and Water.[1] Neutralize with
if necessary.
Module 4: Decision Matrix for Optimization
Use this logic flow to select the correct modification for your specific failure mode.
Figure 2: Troubleshooting Decision Tree for 3-(4-Nitrophenoxy)phenol Reduction.
References
-
Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments."[1] Advanced Synthesis & Catalysis, vol. 345, no.[1][2] 1-2, 2003, pp. 45–69. Link[1]
-
Prevention of Ether Cleavage: Kasparian, A., et al. "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides."[1] Journal of Organic Chemistry, vol. 76, no. 23, 2011, pp. 9841–9844.[1] (Discusses Sulfided Pt for chemoselectivity). Link[1]
-
Mechanism of Azo Formation: Corma, A., et al. "Chemoselective Reduction of Nitroarenes with Supported Gold Catalysts."[1] Science, vol. 313, no.[1] 5785, 2006, pp. 332-334.[1] Link[1]
-
Iron-Mediated Reduction: Ram, S., and Ehrenkaufer, R. E.[1] "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions."[1] Synthesis, vol. 1988, no.[1] 01, 1988, pp. 91-95. (Context for transfer hydrogenation alternatives). Link[1]
Optimizing temperature and pressure for 3-(4-Nitrophenoxy)phenol polymerization
The following technical guide addresses the polymerization of 3-(4-Nitrophenoxy)phenol , an AB-type monomer containing a phenolic hydroxyl group and a nitro-functionalized ether pendant.
Based on the chemical structure (a meta-substituted phenol with an electron-withdrawing pendant), the primary polymerization route is Oxidative Coupling (Hay Polymerization) to form a functionalized Poly(phenylene oxide) (PPO). Note that direct nucleophilic displacement (
Topic: Optimization of Temperature & Pressure Kinetics
Doc ID: POLY-NITRO-PPO-004 | Status: Active | Tier: L3 Engineering Support
Executive Summary: The Mechanistic Challenge
Polymerizing 3-(4-Nitrophenoxy)phenol requires balancing two competing factors:
-
Oxidation Potential: The (4-nitrophenoxy) substituent is electron-withdrawing (inductively), which raises the oxidation potential of the phenolic ring compared to standard 2,6-dimethylphenol. This makes the formation of the phenoxy radical—the rate-determining step—more difficult.
-
Selectivity: Higher temperatures increase radical generation but promote C-C coupling (branching/crosslinking) over the desired C-O coupling (linear chain growth).
The Solution: The process requires a "Low-Temp / High-Pressure" regime. We utilize elevated oxygen pressure to drive the kinetics of the difficult oxidation step while maintaining a low thermal profile to ensure linear regioselectivity.
Critical Parameter Optimization
Temperature: The Selectivity Switch
Recommended Range:
-
The Science: Oxidative coupling proceeds via a radical-cation mechanism.
- : Reaction kinetics are sluggish due to the electron-withdrawing nitro pendant. Solubility of the monomer in hydrophobic solvents (Toluene/Chloroform) may decrease.
- : The "Quinone Trap." High thermal energy promotes C-C coupling at the ortho positions, leading to branching or the formation of diphenoquinones (red/brown impurities) which terminate the chain.
-
Optimization Logic: Maintain the reactor at
. If viscosity does not increase after 60 minutes, step up to . Do not exceed .
Pressure: The Kinetic Driver
Recommended Range:
-
The Science: Standard PPO synthesis uses atmospheric air. However, for nitrophenoxy-substituted phenols, the copper-amine catalyst complex is less efficient due to the lower electron density of the substrate.
-
Why Pressure Matters:
-
Henry’s Law: Increasing
increases the concentration of dissolved oxygen in the organic phase. -
Catalyst Regeneration: The Cu(I)
Cu(II) re-oxidation cycle is the bottleneck. High oxygen concentration accelerates this cycle, compensating for the monomer's low reactivity.
-
-
Optimization Logic: Run at 3 bar pure
. If using air, you must increase total pressure to to achieve equivalent partial pressure.
Visualizing the Process
The following diagram illustrates the optimized workflow and the competing pathways (C-O vs C-C coupling).
Caption: Kinetic pathway selection. High O2 pressure drives radical formation; low temperature enforces C-O selectivity.
Troubleshooting Guide (FAQ)
Q1: My polymer precipitates early, and the molecular weight ( ) is low. Why?
Diagnosis: Premature precipitation or "Solvent Quality Shock."
-
The Cause: The growing polymer chain, containing the polar nitro group, may be less soluble in the standard toluene reaction medium than unsubstituted PPO.
-
The Fix:
-
Cosolvent: Switch to a Toluene/Chlorobenzene (70:30) blend. The chlorobenzene improves solubility for the nitro-functionalized backbone.
-
Water Management: The reaction produces water (
). If water accumulates, it hydrolyzes the catalyst. Add Magnesium Sulfate ( ) or use a Dean-Stark trap (if running at slightly higher temp, though difficult at 30°C) to scavenge water. Preferred: Use activated molecular sieves (4Å) in the reactor loop.
-
Q2: The reaction mixture turned dark red/brown, and the yield is poor.
Diagnosis: Diphenoquinone formation (C-C coupling).
-
The Cause: Temperature was likely too high (
) or the catalyst-to-monomer ratio was too low. -
The Fix:
-
Cool Down: Actively cool the reactor jacket to
. -
Increase Catalyst: Increase the CuCl/Ligand ratio. A higher concentration of amine ligand (e.g., DMAP or Pyridine) increases the steric bulk around the copper center, sterically hindering the ortho C-C attack and forcing the desired para C-O coupling.
-
Q3: Can I use air instead of pure oxygen?
Diagnosis: Kinetic limitation.
-
Analysis: Yes, but you will struggle to reach high molecular weights. The nitro group deactivates the monomer. With air (
), the oxidation rate is often slower than the radical termination rate. -
Recommendation: If you must use air, use a pressurized autoclave at 15-20 bar . Otherwise, stick to pure oxygen at 3-5 bar.
Optimized Experimental Protocol
Target: Synthesis of Poly(3-(4-nitrophenoxy)phenylene oxide) Scale: 10g Monomer
| Step | Action | Critical Parameter | Reasoning |
| 1 | Catalyst Prep | Dissolve 0.2g CuCl in 15mL Pyridine. Stir vigorously for 10 min. | Oxygenation: Solution must turn dark green (active complex). |
| 2 | Monomer Feed | Dissolve 10g Monomer in 100mL Toluene/Chlorobenzene (70:30). | Solubility: Ensures polymer stays in solution as it grows. |
| 3 | Initiation | Add monomer solution to catalyst. Pressurize reactor to 3.0 bar | Pressure: Drives the oxidation of the deactivated phenol. |
| 4 | Polymerization | Stir at 30°C for 4-6 hours. Maintain constant | Temp Control: Prevents side reactions. |
| 5 | Quenching | Pour mixture into 500mL Methanol acidified with HCl. | Purification: HCl removes the Copper catalyst; Methanol precipitates the polymer. |
References
-
Hay, A. S. (1962). "Polymerization by Oxidative Coupling. II. Oxidation of 2,6-Disubstituted Phenols." Journal of Polymer Science, 58(166), 581-591.
-
Kricheldorf, H. R. (2001). "Aromatic Polyethers." Handbook of Polymer Synthesis.
-
Tsuchida, E., et al. (1994). "Oxidative Polymerization of Phenols." Progress in Polymer Science, 19(6), 925-996.
-
Google Patents. (2013). "Method for preparing polyphenylene ether." US8236919B2.
-
PubChem. (2024). "3-(4-Nitrophenoxy)phenol Compound Summary."
Troubleshooting incomplete substitution reactions involving 3-(4-Nitrophenoxy)phenol
The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process engineers. It assumes a baseline understanding of organic synthesis but addresses the specific, often counter-intuitive behaviors of the 3-(4-Nitrophenoxy)phenol scaffold.
Ticket Category: Synthetic Methodology / Troubleshooting Subject: Resolving Incomplete Substitution Reactions Applicable Substrate: 3-(4-Nitrophenoxy)phenol [CAS: 713-68-8 derivative]
Substrate "Personality" & Reactivity Profile
Before troubleshooting, it is critical to understand why this molecule behaves differently than a standard phenol (e.g., 3-methoxyphenol).
The Core Conflict: You are likely experiencing "stalled" reactions where starting material persists despite harsh conditions. This is governed by the Electronic Tug-of-War :
-
Acidity (pKa ~8.8 - 9.1): The 4-nitrophenoxy tail exerts a strong inductive electron-withdrawing effect (–I) through the ether linkage. This makes the phenolic proton more acidic than unsubstituted phenol (pKa 10).[1] Deprotonation is fast and easy.
-
Nucleophilicity: The resulting phenoxide anion is stabilized by the same electron-withdrawing effect. While this makes the anion easy to form, it makes it a "harder," less reactive nucleophile . Standard conditions (K₂CO₃/Acetone) often fail because the nucleophile is too stable to displace the leaving group effectively.
Visualizing the Electronic Deactivation
The diagram below illustrates the electron density pull that deactivates the nucleophilic center.
Figure 1: Electronic flow illustrating the deactivation of the phenolic oxygen by the distal nitro group.
Troubleshooting Guide: O-Alkylation (Williamson Ether Synthesis)
Scenario: You are attempting to attach a linker or alkyl chain to the phenolic oxygen, but the reaction stalls at 60-70% conversion.
Diagnosis & Solutions Matrix
| Variable | Standard Approach (Likely Failing) | Recommended "Senior Scientist" Fix | The "Why" (Mechanism) |
| Base | K₂CO₃ or NaH | Cs₂CO₃ (Cesium Carbonate) | The "Cesium Effect." The large Cs⁺ cation forms a loose ion pair with the phenoxide, increasing its solubility and "naked" nucleophilicity in organic solvents. |
| Solvent | Acetone or THF | DMF or Acetonitrile (ACN) | Acetone promotes tight ion pairing (aggregates). Polar aprotic solvents like DMF dissociate the ion pair, freeing the phenoxide for attack. |
| Additive | None | TBAI (Tetra-n-butylammonium iodide) | Acts as a phase transfer catalyst and source of Iodide. Iodide displaces your chloride/bromide leaving group in situ to form a more reactive alkyl iodide (Finkelstein reaction). |
| Temp | Reflux (60°C) | 80°C - 90°C | The deactivated nucleophile has a higher activation energy barrier (Eₐ). Higher heat is required to overcome the electronic drag of the nitro group. |
Validated Protocol: The "Cesium-Finkelstein" Method
Use this protocol if standard alkylation fails.
-
Stoichiometry:
-
Substrate: 1.0 equiv
-
Alkyl Halide (R-Br or R-Cl): 1.2 - 1.5 equiv
-
Base: Cs₂CO₃ (2.0 equiv) - Must be anhydrous / freshly ground.
-
Additive: TBAI (0.1 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
-
-
Procedure:
-
Step A: Dissolve 3-(4-nitrophenoxy)phenol in DMF. Add Cs₂CO₃. Stir at RT for 30 mins. Color change to yellow/orange indicates phenoxide formation.
-
Step B: Add TBAI and the Alkyl Halide.
-
Step C: Heat to 80°C. Monitor by LCMS at 2 hours.
-
Step D (Workup): Pour into ice water. The product should precipitate.[2] If oil forms, extract with EtOAc, but wash 3x with water to remove DMF (DMF traps phenols, leading to false "low yield").
-
Troubleshooting Guide: Electrophilic Aromatic Substitution (EAS)
Scenario: You are attempting to halogenate or nitrate the phenol ring, but are getting a mixture of isomers or low yield.
The Issue: Regioselectivity.
-
The -OH group is a strong ortho, para director.
-
The -O-Ar-NO₂ group is a weak ortho, para director (but sterically bulky).
-
These two groups are meta to each other. This creates "cooperative" and "competitive" sites.
Regioselectivity Map
Figure 2: Regioselectivity prediction for Electrophilic Aromatic Substitution on Ring A.
Technical Advice:
-
Targeting C4 (Para to OH): This is the most favored position electronically and sterically. If you need substitution here, use mild electrophiles (e.g., NBS in ACN) at 0°C.
-
Targeting C2 (Between oxygens): Extremely difficult due to steric clash with the bulky nitrophenoxy group. Requires blocking C4 and C6 first.
-
Incomplete Reaction? If EAS stalls, it is likely due to the deactivation of the entire system by the distal nitro group. You must use a "super-electrophile" or a Lewis Acid catalyst (e.g., FeBr₃ for bromination, not just Br₂).
Frequently Asked Questions (FAQ)
Q: I see a new spot on TLC that isn't product or starting material. What is it? A: Check your oxidation. Nitrophenoxy phenols are prone to oxidizing to quinones if left in basic solution with air exposure for too long.
-
Diagnostic: The spot will likely be intensely colored (red/brown).
-
Prevention:[3] Degas your solvents with Nitrogen/Argon before adding the base.
Q: My product is water-soluble during workup. Why? A: You likely didn't quench the base fully. The nitrophenoxy group makes the phenol quite acidic. If the pH is > 8 during extraction, the starting material (and potentially the product if it has other ionizable groups) will stay in the aqueous layer as the salt.
-
Fix: Acidify the aqueous workup layer to pH 3-4 using 1M HCl before extraction.
Q: Can I use NaH (Sodium Hydride) instead of Carbonates? A: Yes, but proceed with caution. NaH is a strong base and will form the phenoxide irreversibly. However, because the resulting sodium phenoxide is so stable (due to the nitro group), it can form tight aggregates that precipitate out of THF or Ether, stopping the reaction.
-
Fix: If using NaH, you must use a polar solvent like DMF or DMSO to keep the salt in solution.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group & Chapter 22: Conjugate Addition and Nucleophilic Aromatic Substitution).
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Foundational reference for Iodide catalysis).
-
Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987).[4] "An assessment of the causes of the 'cesium effect'". Journal of Organic Chemistry, 52(19), 4230–4234. (Authoritative source on using Cs2CO3 for phenols).
-
Sigma-Aldrich (Merck). "Cesium Carbonate Technical Bulletin: Advantages in O-Alkylation." (General reference for reagent utility).
Sources
Technical Support Center: Handling & Moisture Control for 3-(4-Nitrophenoxy)phenol
[1][2][3]
Content ID: TSC-2026-NP-05 Topic: Moisture Sensitivity & Handling Protocols Applicable Compound: 3-(4-Nitrophenoxy)phenol (CAS: 19717-36-3) Target Audience: Synthetic Chemists, Process Development Scientists[1][2][3]
Introduction: The Mechanistic "Why"
Welcome to the Technical Support Center. You are likely here because you are observing inconsistent yields, clumping solids, or side reactions when using 3-(4-Nitrophenoxy)phenol .
While this compound is not "water-reactive" in the violent sense (like thionyl chloride), it is hygroscopic and moisture-sensitive in the context of precision synthesis.[1][2][3]
The Molecular Trap: The sensitivity arises from the phenolic hydroxyl (-OH) group.[1][3] The electron-withdrawing nitro group on the distal ring increases the acidity of the phenolic proton compared to unsubstituted phenol.[1][3] This creates a dual threat:
-
Hydrate Formation: The -OH moiety aggressively forms hydrogen bonds with atmospheric moisture, creating a "wet" shell that alters stoichiometry.[2][3]
-
Nucleophilic Quenching: In base-mediated reactions (e.g., Williamson ether synthesis), adventitious water consumes the base (e.g., NaH + H₂O → NaOH + H₂), halting the deprotonation of the phenol.
Module 1: Storage & Handling (Prevention)
Q: The compound arrived with clumps. Is it degraded? A: Not necessarily, but it is likely hydrated. Phenols often cake due to moisture absorption on the crystal surface.
-
Action: Verify purity via HPLC. If purity is >98%, proceed to Module 3 (Drying) . If the color has darkened significantly (dark brown/black), oxidation may have occurred alongside hydration.
Q: Can I handle this on the open bench? A: For weighing small aliquots (<50 mg), yes, if done quickly. For process-scale or quantitative steps, no .
-
Protocol: We recommend an inert atmosphere (Nitrogen or Argon).
-
Storage: Store in a tightly sealed container, preferably taped with electrical tape or Parafilm, inside a desiccator containing active desiccant (P₂O₅ or activated silica gel). Keep at +2°C to +8°C to slow oxidation.
Module 2: Analytical Verification (Detection)
Q: How do I accurately measure water content? Standard Karl Fischer (KF) seems inconsistent. A: Phenols can induce pH shifts in KF reagents, leading to drifting endpoints. 3-(4-Nitrophenoxy)phenol is acidic; if the KF solvent system becomes too acidic, the reaction rate slows, causing false low readings.[1][2]
Recommended Protocol: Buffered Karl Fischer Titration [3]
| Parameter | Specification | Reason |
| Technique | Coulometric KF | Higher precision for low water content (<1%).[1][2][3] |
| Anolyte | Methanol-based with Imidazole Buffer | Imidazole neutralizes the acidity of the nitrophenol, maintaining optimal pH (5–7) for the iodine reaction.[1][3] |
| Sample Size | 0.5 – 1.0 g | Ensure enough water is released for detection.[2] |
| Drift Stop | Relative Drift < 5 µ g/min | Phenols can cause slow side-reactions; a strict stop criterion is necessary. |
Q: Can I use NMR to check for water? A: Yes, as a qualitative check.
-
Method: Dissolve ~10 mg in dry DMSO-d₆.
-
Signal: Look for a broad singlet around 3.3–3.5 ppm (H₂O). If the integral of this peak increases relative to the aromatic protons compared to a "dry" standard, you have significant moisture uptake.
Module 3: Remediation (Drying Protocols)
Q: What is the most effective way to dry this compound without degrading it? A: We recommend two methods depending on the scale and purity requirements.
Method A: Azeotropic Distillation (High Purity / Large Scale)
Best for: Removing trace water prior to sensitive coupling reactions.
Why Toluene? Toluene forms a binary azeotrope with water (bp 85°C). This allows water to be removed at temperatures well below the boiling point of the phenol, preventing thermal decomposition.
Protocol:
-
Dissolve 3-(4-Nitrophenoxy)phenol in anhydrous Toluene (10 mL per gram of substrate).
-
Attach a Dean-Stark trap filled with Toluene.
-
Reflux under Nitrogen for 1–2 hours. Water will collect in the trap.
-
Cool and concentrate the solution on a Rotary Evaporator.
-
Optional: If a solid is required, precipitate with cold Hexanes; otherwise, use the toluene solution directly in the next step.
Method B: Vacuum Oven Drying (Standard)
Best for: Routine drying of solid batches.[1][3]
Protocol:
-
Spread the solid in a thin layer on a watch glass or crystallization dish.
-
Place in a vacuum oven at 40–45°C .
-
Apply vacuum (<10 mbar) over P₂O₅ (Phosphorus Pentoxide) desiccant.
-
Dry for 12–24 hours.
Visual Decision Tree: Choosing a Drying Method
Caption: Logic flow for selecting the appropriate drying method based on scale and downstream sensitivity.
Module 4: Experimental Troubleshooting
Q: My Williamson Ether Synthesis (using NaH/DMF) failed. The starting material was recovered. Why? A: This is the classic "Wet Phenol" failure mode.
The Failure Mechanism:
-
Scenario: You added NaH to the reaction vessel.
-
Event: You added "wet" 3-(4-Nitrophenoxy)phenol.
-
Reaction: The water in the phenol reacted with NaH immediately:
-
Consequence: The NaOH generated is a weaker base and often less soluble in organic media than the intended sodium phenoxide species. Furthermore, the stoichiometry is ruined; you no longer have enough active hydride to deprotonate the phenol.
The Fix:
-
Step 1: Use Method A (Azeotropic Distillation) described above.
-
Step 2: Do not isolate the solid. Determine the concentration of the phenol in the dry toluene.
-
Step 3: Add this dry solution dropwise to the NaH suspension.
Q: I see a new impurity at R_f ~ 0.05 on TLC. What is it? A: If you are using harsh drying conditions (High heat > 60°C without vacuum), you may be triggering thermal oxidation or intermolecular condensation.
-
Check: Run a Mass Spec. If you see dimers, you applied too much heat. Always dry under vacuum to lower the thermal requirement.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 88469, 3-(4-Nitrophenoxy)phenol. Retrieved from [Link][1]
-
Frontier, A. (2024). Workup: Drying Methods. University of Rochester, Department of Chemistry. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Analysis of 3-(4-Nitrophenoxy)phenol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic compounds is a cornerstone of rigorous scientific practice. In this comprehensive guide, we delve into the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 3-(4-nitrophenoxy)phenol, a diaryl ether of significant interest. This document provides not only a detailed interpretation of its NMR spectra but also a comparative overview of alternative analytical techniques, grounded in established scientific principles and experimental insights.
The Critical Role of Structural Verification
3-(4-Nitrophenoxy)phenol serves as a valuable scaffold in medicinal chemistry and materials science. Its diaryl ether linkage and substituted aromatic rings present a unique electronic environment, making NMR spectroscopy an indispensable tool for confirming its identity and purity. An unambiguous assignment of all proton and carbon signals is paramount to ensuring the integrity of subsequent research and development activities.
¹H NMR Spectral Analysis of 3-(4-Nitrophenoxy)phenol
The ¹H NMR spectrum of 3-(4-nitrophenoxy)phenol is characterized by distinct signals corresponding to the aromatic protons on its two phenyl rings and the phenolic hydroxyl proton. The electron-withdrawing nature of the nitro group (-NO₂) and the electron-donating effects of the hydroxyl (-OH) and ether (-O-) linkages create a predictable dispersion of chemical shifts.
Causality behind Peak Assignments:
The protons on the nitrophenoxy ring (Ring A) are significantly influenced by the strong electron-withdrawing nitro group, leading to a downfield shift. Conversely, the protons on the hydroxyphenyl ring (Ring B) are shielded by the electron-donating hydroxyl and ether groups, resulting in an upfield shift relative to benzene (7.34 ppm).
Table 1: ¹H NMR Peak Assignments for 3-(4-Nitrophenoxy)phenol
| Peak | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Assignment |
| H-2', H-6' | ~8.20 | d | ~9.0 | Protons ortho to -NO₂ |
| H-3', H-5' | ~7.10 | d | ~9.0 | Protons meta to -NO₂ |
| H-5 | ~7.30 | t | ~8.0 | Proton meta to -OH and -OAr |
| H-2 | ~6.80 | t | ~2.2 | Proton ortho to -OAr, meta to -OH |
| H-6 | ~6.75 | dd | ~8.0, 2.2 | Proton ortho to -OH, meta to -OAr |
| H-4 | ~6.60 | dd | ~8.0, 2.2 | Proton ortho to -OAr, meta to -OH |
| -OH | Variable | br s | - | Hydroxyl proton |
¹³C NMR Spectral Analysis of 3-(4-Nitrophenoxy)phenol
In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom in 3-(4-nitrophenoxy)phenol gives rise to a single peak. The chemical shifts are primarily dictated by the electronegativity of the attached substituents and the overall electronic distribution within the aromatic rings.
Expert Insights on Carbon Chemical Shifts:
Carbons directly attached to electronegative oxygen and nitrogen atoms (C-1', C-4', C-1, C-3) are observed at lower field (higher ppm values). The nitro group's strong deshielding effect is particularly evident on C-4'. Quaternary carbons, those without attached protons, typically exhibit weaker signals.[1] The aromatic carbons generally resonate in the 110-160 ppm range.[2][3]
Table 2: ¹³C NMR Peak Assignments for 3-(4-Nitrophenoxy)phenol
| Peak | Chemical Shift (δ, ppm) (Predicted) | Assignment |
| C-1' | ~162 | Carbon attached to ether oxygen (Ring A) |
| C-4' | ~142 | Carbon attached to nitro group |
| C-1 | ~158 | Carbon attached to ether oxygen (Ring B) |
| C-3 | ~156 | Carbon attached to hydroxyl group |
| C-5 | ~131 | CH carbon (Ring B) |
| C-2', C-6' | ~126 | CH carbons ortho to -NO₂ |
| C-3', C-5' | ~118 | CH carbons meta to -NO₂ |
| C-6 | ~110 | CH carbon (Ring B) |
| C-2 | ~109 | CH carbon (Ring B) |
| C-4 | ~104 | CH carbon (Ring B) |
Visualizing the Structure and Analytical Workflow
To aid in the understanding of the spectral assignments and the overall analytical process, the following diagrams are provided.
Caption: Molecular structure of 3-(4-Nitrophenoxy)phenol with atom numbering.
Caption: Workflow for NMR spectral analysis.
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is the gold standard for structural elucidation, other analytical techniques can provide complementary information. A comparative assessment is crucial for a holistic analytical approach.[4]
Table 3: Comparison of Analytical Techniques
| Technique | Strengths | Weaknesses | Application for 3-(4-Nitrophenoxy)phenol |
| ¹H & ¹³C NMR | Provides detailed structural information, including connectivity and stereochemistry.[5] | Lower sensitivity compared to MS; requires higher sample concentration. | Gold standard for unambiguous structure confirmation and purity assessment. |
| Mass Spectrometry (MS) | High sensitivity; provides accurate molecular weight and fragmentation patterns.[6] | Does not provide detailed connectivity information for isomers. | Confirms molecular weight (C₁₂H₉NO₄ = 247.21 g/mol ) and can indicate the presence of the two aromatic rings through fragmentation. |
| Infrared (IR) Spectroscopy | Provides information about functional groups present (e.g., -OH, -NO₂, C-O-C).[7][8] | Complex spectra can be difficult to interpret fully; not ideal for determining overall structure. | Confirms the presence of key functional groups: O-H stretch (~3300 cm⁻¹), N-O stretches (~1520 and 1340 cm⁻¹), and C-O ether stretch (~1240 cm⁻¹). |
| High-Performance Liquid Chromatography (HPLC) | Excellent for assessing purity and quantifying the compound.[6] | Does not provide structural information. | Used to determine the purity of the synthesized compound and can be coupled with MS for further analysis. |
Experimental Protocol: A Self-Validating System
The following protocol for NMR analysis is designed to ensure data integrity and reproducibility.
Step-by-Step Methodology for NMR Sample Preparation and Acquisition:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 3-(4-nitrophenoxy)phenol.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is often added by the manufacturer as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition (400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the spectrum using a standard pulse program (e.g., zg30).
-
Set the spectral width to approximately 12 ppm, centered around 6 ppm.
-
Use a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition (100 MHz Spectrometer):
-
Use the same sample and maintain the lock and shim settings.
-
Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to approximately 220 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, as detailed in this guide, provides an authoritative and trustworthy method for the structural confirmation of 3-(4-nitrophenoxy)phenol. By understanding the underlying principles of chemical shifts and coupling patterns, and by comparing the capabilities of NMR with other analytical techniques, researchers can ensure the highest level of scientific rigor in their work. This multi-faceted approach to spectral analysis is fundamental to advancing drug discovery and materials science.
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-
The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. Available at: [Link]
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National Institutes of Health. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Available at: [Link]
-
ResearchGate. ¹H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... Available at: [Link]
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University of Puget Sound. Short Summary of ¹H-NMR Interpretation. Available at: [Link]
-
Oregon State University. ¹³C NMR Chemical Shift. Available at: [Link]
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-
Doc Brown's Chemistry. ¹H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. Available at: [Link]
-
Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Available at: [Link]
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-
ACS Publications. Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil. Available at: [Link]
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ACS Publications. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Available at: [Link]
-
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-
ACS Publications. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Available at: [Link]
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-
OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Available at: [Link]
-
ResearchGate. 4-(4-Nitrophenoxy)biphenyl. Available at: [Link]
-
MDPI. Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line. Available at: [Link]
-
Doc Brown's Chemistry. ¹³C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Available at: [Link]
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Fiveable. Spectroscopy of Ethers | Organic Chemistry Class Notes. Available at: [Link]
-
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-
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-
Frontiers. Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Available at: [Link]
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-
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-
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-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Available at: [Link]
-
ResearchGate. Synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide. Available at: [Link]
-
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-
University of Calgary. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
-
ResearchGate. Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. Available at: [Link]
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A Senior Application Scientist's Guide to FTIR Peak Interpretation: Unraveling the Spectrum of 3-(4-Nitrophenoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering rapid and definitive identification of functional groups within a molecule. This guide provides an in-depth, expert-level interpretation of the FTIR spectrum of 3-(4-Nitrophenoxy)phenol, focusing on the characteristic vibrational modes of its key nitro (NO₂) and hydroxyl (-OH) functionalities. We will not only identify where these groups absorb but also explore the subtle electronic and structural factors that influence their spectral positions, offering a comparative perspective against related molecules.
The Molecular Architecture: A Precursor to Spectral Interpretation
Before delving into the spectrum, understanding the molecular structure of 3-(4-Nitrophenoxy)phenol is crucial. The molecule consists of two benzene rings linked by an ether bond. One ring is substituted with a hydroxyl group at the meta-position, while the other bears a nitro group at the para-position. This arrangement has significant implications for the electronic environment of both the -OH and NO₂ groups, which in turn governs their characteristic infrared absorption frequencies.
Figure 1. Molecular structure of 3-(4-Nitrophenoxy)phenol.
Decoding the Spectrum: A Tale of Two Functional Groups
An FTIR spectrum provides a molecular fingerprint based on the absorption of infrared radiation, which excites molecular vibrations. For 3-(4-Nitrophenoxy)phenol, we will focus on the diagnostic regions for the hydroxyl and nitro groups.
The Hydroxyl (-OH) Group: A Broad Signature of Hydrogen Bonding
The O-H stretching vibration of phenols typically gives rise to a strong and characteristically broad absorption band in the region of 3200-3600 cm⁻¹.[1][2] The breadth of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. In the solid state, this interaction is significant and leads to a wide distribution of O-H bond energies, hence the broad absorption.
For 3-(4-Nitrophenoxy)phenol, we expect to see a prominent, broad peak centered around 3300-3400 cm⁻¹ . The presence of the electron-withdrawing nitro group and the ether oxygen can subtly influence the acidity of the phenolic proton and its hydrogen bonding capacity, but the peak will remain a dominant feature in this region. In a comparative context, the O-H stretch in simple phenol also appears in this range, while the O-H of a carboxylic acid would be even broader and shifted to a lower wavenumber (2500-3300 cm⁻¹).[2][3]
The Nitro (NO₂) Group: A Distinctive Doublet
The nitro group is a strong dipole and consistently produces two distinct, strong absorption bands due to the asymmetric and symmetric stretching vibrations of the N-O bonds.[4] For aromatic nitro compounds, these peaks are typically observed in the following ranges:
In the case of 3-(4-Nitrophenoxy)phenol, we anticipate two strong, sharp peaks within these regions. The para-position of the nitro group on the second phenyl ring will influence the exact position due to resonance effects. For comparison, in p-nitrophenol, a similar compound, a peak attributed to the N=O stretching vibration is observed at 1590 cm⁻¹.[6] The intensity of these nitro group peaks is a key diagnostic feature, often being among the strongest in the fingerprint region of the spectrum.[4]
Comparative Data Summary
To provide a clear reference, the table below summarizes the expected FTIR absorption ranges for the key functional groups in 3-(4-Nitrophenoxy)phenol and compares them with related functionalities.
| Functional Group | Vibration Mode | Expected Range (cm⁻¹) for 3-(4-Nitrophenoxy)phenol | Comparative Compound/Range (cm⁻¹) | Intensity |
| Phenolic -OH | O-H Stretch | 3200 - 3550 | Alcohols: 3200-3600[2] | Strong, Broad |
| Aromatic NO₂ | Asymmetric N-O Stretch | 1550 - 1520 | Aromatic Nitro Compounds: 1555-1485[5] | Strong |
| Aromatic NO₂ | Symmetric N-O Stretch | 1350 - 1330 | Aromatic Nitro Compounds: 1355-1320[5] | Strong |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | General Aromatics: 3100-3000[7][8] | Medium to Weak |
| Aromatic C=C | C=C Ring Stretch | 1600 - 1450 | General Aromatics: 1600-1400[7] | Medium to Weak |
| Ether C-O | C-O Stretch | 1250 - 1200 | Aryl Ethers: ~1250 | Strong |
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
To ensure the acquisition of a reliable and reproducible FTIR spectrum, a validated experimental protocol is essential. The following outlines a standard procedure for analyzing a solid sample like 3-(4-Nitrophenoxy)phenol.
Sample Preparation: The KBr Pellet Method
The Potassium Bromide (KBr) pellet technique is a widely used method for preparing solid samples for transmission FTIR analysis.[9] KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).
Methodology:
-
Grinding: Using a clean and dry agate mortar and pestle, grind approximately 1-2 mg of 3-(4-Nitrophenoxy)phenol to a fine powder. This minimizes light scattering.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar and mix thoroughly with the sample. The goal is a homogenous mixture.
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Causality: The formation of a transparent pellet is crucial to allow the infrared beam to pass through the sample with minimal scattering, ensuring that the resulting spectrum is due to absorption rather than physical effects.
Alternative Method: Attenuated Total Reflectance (ATR)
For rapid analysis with minimal sample preparation, Attenuated Total Reflectance (ATR) is an excellent alternative.[10]
Methodology:
-
Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid 3-(4-Nitrophenoxy)phenol powder directly onto the ATR crystal.
-
Pressure Application: Use the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Sample Scan: Acquire the FTIR spectrum of the sample.
Causality: Good contact between the sample and the ATR crystal is essential for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.[10]
Figure 2. Experimental workflow for FTIR analysis.
Conclusion: A Powerful Tool for Structural Verification
The FTIR spectrum of 3-(4-Nitrophenoxy)phenol is rich with information, providing unambiguous evidence for the presence of its key functional groups. The broad O-H stretch and the characteristic strong, dual absorptions of the aromatic nitro group serve as reliable diagnostic markers. By understanding the principles behind these absorptions and employing robust experimental techniques, researchers can confidently use FTIR spectroscopy for structural confirmation and quality control in their drug development and chemical synthesis endeavors. This guide provides the foundational knowledge and practical steps to achieve accurate and insightful spectral interpretation.
References
-
Hasan, A. M. A., et al. (2019). A preliminary study on liquid crystalline epoxy curatives from natural abietic acid. ResearchGate. Available at: [Link]
-
Corrosion Inhibition Studies. (2016). Application of Infra-Red Spectroscopy In Corrosion Inhibition Studies. ResearchGate. Available at: [Link]
-
Fluxtek. (2025). How to Interpret FTIR Results: A Beginner's Guide. Fluxtek. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder Department of Chemistry. Available at: [Link]
-
MDPI. (2023). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. MDPI. Available at: [Link]
-
Workman, Jr., J. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]
-
Yusuf, M. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
-
LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]
-
University of Calgary. (n.d.). IR: nitro groups. University of Calgary. Available at: [Link]
-
LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]
-
LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of O-H stretching vibrations in the region located between... ResearchGate. Available at: [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]
-
ACS Omega. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Publications. Available at: [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. University of Calgary. Available at: [Link]
-
University of California, Irvine. (n.d.). Sample preparation for FT-IR. University of California, Irvine. Available at: [Link]
-
NIST. (n.d.). Phenol, 3-methyl-4-nitro-. NIST WebBook. Available at: [Link]
-
Thermo Fisher Scientific. (2015). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. YouTube. Available at: [Link]
-
LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]
-
SlideShare. (n.d.). The features of IR spectrum. SlideShare. Available at: [Link]
-
DergiPark. (n.d.). FTIR-ATR Spectroscopic Characterization of Monochlorophenols and Effects of Symmetry on Vibrational Frequencies. DergiPark. Available at: [Link]
-
NIST. (n.d.). Phenol, 3-nitro-. NIST WebBook. Available at: [Link]
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Comprehensive Guide to Mass Spectrometry Fragmentation of 3-(4-Nitrophenoxy)phenol
Topic: Mass spectrometry fragmentation patterns of 3-(4-Nitrophenoxy)phenol Content Type: Publish Comparison Guide
Executive Summary
3-(4-Nitrophenoxy)phenol (CAS: N/A for specific isomer, analogous to diphenyl ether metabolites) is a critical intermediate often encountered in the degradation studies of diphenyl ether herbicides (e.g., Nitrofen, Fluorodifen) and as a potential metabolite in toxicological screenings. Structurally, it consists of two benzene rings linked by an ether oxygen: one ring bears a hydroxyl group at the meta (3-) position, and the other bears a nitro group at the para (4-) position.
Accurate identification of this molecule requires distinguishing it from its structural isomers (e.g., 4-(4-nitrophenoxy)phenol) and related degradation products. This guide compares the two primary "alternatives" for analysis—Electron Ionization (EI) GC-MS and Electrospray Ionization (ESI) LC-MS/MS —and provides a deep technical dive into the fragmentation mechanisms that define its spectral fingerprint.
Part 1: Comparative Methodology (The Alternatives)
For researchers selecting an analytical platform, the choice between EI (GC-MS) and ESI (LC-MS) dictates the sensitivity and structural information obtained.
| Feature | Alternative A: EI-GC-MS | Alternative B: ESI-LC-MS/MS |
| Ionization Type | Hard Ionization (70 eV) | Soft Ionization (Negative Mode) |
| Primary Species | Molecular Ion radical | Deprotonated Ion |
| Fragmentation | Extensive in-source fragmentation. Rich structural fingerprint. | Minimal in-source. Requires Collision Induced Dissociation (CID) for fragments. |
| Key Advantage | Structural Elucidation: Best for confirming the exact substitution pattern via library matching. | Quantification: Superior sensitivity for biological matrices; no derivatization required. |
| Key Limitation | Requires derivatization (TMS) for optimal peak shape due to the polar -OH group. | Isomers often co-elute; requires high-resolution MS or optimized chromatography for separation. |
Recommendation: Use EI-GC-MS (with silylation) for initial structural identification of unknown metabolites. Use ESI-LC-MS/MS for routine quantification in complex matrices (plasma, soil, water).
Part 2: Fragmentation Mechanics (The Performance)
Understanding the specific bond cleavages is essential for validating the molecule's identity.
1. Electron Ionization (EI) Pathway (Positive Mode)
In EI, the molecular ion (
-
Primary Loss (
): The nitro group is easily lost, creating a phenoxyphenol cation ( 185). -
Ether Cleavage: The central C-O bonds break. The charge can reside on either side of the ether oxygen, leading to two distinct series:
-
Nitrophenoxy Series: Cleavage yielding the nitrophenoxy cation (
138) or nitrophenyl cation ( 122). -
Hydroxyphenoxy Series: Cleavage yielding the hydroxyphenoxy cation (
109) or hydroxyphenyl cation ( 93).
-
-
Rearrangement: Diphenyl ethers often undergo ring closure to form dibenzofuran-like structures after losing substituents, though the nitro group usually leaves first.
2. Electrospray Ionization (ESI) Pathway (Negative Mode)
In negative mode ESI, the phenolic proton is abstracted, forming
-
Precursor Ion:
230. -
Product Ion 1 (
183): Loss of (47 Da) is a characteristic rearrangement in ortho-nitro isomers, but in para-nitro isomers (like this one), loss of the nitro radical ( ) to form a radical anion ( 184) or loss of NO ( 200) is more common. -
Product Ion 2 (
138): Cleavage of the ether bond retaining the charge on the nitrophenolate ring. -
Product Ion 3 (
92): Phenolate anion formed if the charge remains on the hydroxyphenol ring (less common due to lower acidity compared to nitrophenol).
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic pathways for both ionization modes, highlighting the critical diagnostic ions.
Figure 1: Mechanistic fragmentation pathways for 3-(4-Nitrophenoxy)phenol in EI (blue) and ESI (red) modes.
Part 4: Experimental Protocol (Self-Validating System)
To ensure scientific integrity, the following LC-MS/MS protocol includes built-in validation steps using the specific fragmentation patterns described above.
Objective: Quantify 3-(4-Nitrophenoxy)phenol in aqueous matrix.
1. Sample Preparation:
-
Extraction: Acidify 10 mL sample to pH 2 with HCl. Extract with 3 mL Ethyl Acetate (x2).
-
Reconstitution: Evaporate to dryness under
. Reconstitute in 200 µL Methanol:Water (50:50).
2. LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B (0-1 min)
90% B (8 min) Hold (2 min).
3. MS/MS Parameters (Negative Mode):
-
Source: ESI. Capillary Voltage: -4500 V.
-
MRM Transitions (Validation Check):
-
Quantifier:
(Ether cleavage, high intensity). -
Qualifier:
(Loss of , confirms nitro group). -
Qualifier:
(Phenolate, confirms phenol ring).
-
4. Validation Criteria:
-
Retention Time: Must match standard
0.05 min. -
Ion Ratio: The ratio of Quantifier/Qualifier (e.g., 138/184) must be within 20% of the authentic standard. This specifically rules out isomers like 4-(4-nitrophenoxy)phenol, which will exhibit different ratios due to the para-para symmetry affecting the ether cleavage energetics.
References
-
Mass Spectrometry of Diphenyl Ethers
-
Nitrophenol Fragmentation Context
-
General Phenol MS Data
- Title: Mass spectrum of phenol (Fragmentation p
- Source: Doc Brown's Chemistry.
-
URL:[Link]
-
Isomer Differentiation
Sources
Comparative Guide: Thermal Properties of 3-(4-Nitrophenoxy)phenol vs. Bisphenol A
Executive Summary: Commodity vs. Specialty Functionality
In the landscape of aromatic building blocks, Bisphenol A (BPA) and 3-(4-Nitrophenoxy)phenol (3-4-NPP) represent two distinct paradigms. BPA is the quintessential symmetric commodity monomer, providing the structural backbone for ubiquitous polycarbonates and epoxies. In contrast, 3-4-NPP is a specialized, asymmetric intermediate, primarily utilized to introduce thermal robustness and functional diversity (via nitro-reduction) into high-performance polymers like polyimides and as a scaffold in medicinal chemistry.
This guide objectively compares their thermal behaviors, structural implications, and utility, providing experimental frameworks for validation.
Structural Logic & Physicochemical Profile[1]
The thermal performance of these molecules is dictated by their molecular symmetry and functional groups.
Structural Comparison
-
Bisphenol A (BPA): Features two hydroxyphenyl rings connected by a central isopropylidene bridge.[1] This
symmetry facilitates efficient packing (crystallinity) and establishes a rigid backbone in polymers, contributing to high glass transition temperatures ( ). -
3-(4-Nitrophenoxy)phenol (3-4-NPP): An asymmetric diaryl ether. It contains one phenol group (meta-substituted) and one nitro group (para-substituted) on the opposing ring. The ether linkage introduces flexibility (rotational freedom), while the nitro group adds polarity and a handle for further functionalization (e.g., reduction to amines).
Comparative Data Table
| Property | Bisphenol A (BPA) | 3-(4-Nitrophenoxy)phenol (3-4-NPP) |
| CAS Number | 80-05-7 | 22483-31-4 |
| Molecular Weight | 228.29 g/mol | 231.21 g/mol |
| Physical State (RT) | White Prills/Crystals | Yellow Crystalline Powder |
| Melting Point ( | 156–157 °C [1] | ~110–140 °C (Est. based on meta-sub); Para-analog (4-4-NPP) is 171°C [2] |
| Boiling Point | 220 °C (4 mmHg) | Decomposes prior to boiling at atm pressure |
| Thermal Decomposition | > 300 °C (in | Nitro-group labile > 280 °C (Exothermic risk) |
| Solubility | Soluble in organic solvents; Low in water | Soluble in DMSO, DMF, Ethanol |
| Primary Utility | Polycarbonate/Epoxy Monomer | Polyimide Precursor / Pharma Intermediate |
Note on 3-4-NPP Melting Point: While the para-isomer (4-(4-Nitrophenoxy)phenol) exhibits a
of 171–173 °C [2], the meta-substitution in 3-4-NPP typically disrupts crystal packing, resulting in a lower melting range. Experimental verification via DSC (Protocol below) is required for specific batches.
Thermal Performance Analysis
Bisphenol A: The Stability Benchmark
BPA exhibits a "clean" thermal profile. It melts sharply at ~156 °C and remains stable in the melt phase, making it ideal for injection molding processes. Its decomposition is endothermic and occurs significantly above its processing temperature.
-
Mechanism: Thermal degradation involves scission of the isopropylidene bridge, releasing phenol and isopropenyl phenol.
3-(4-Nitrophenoxy)phenol: The Reactive Intermediate
3-4-NPP is thermally distinct due to the Nitro (
-
Lower Initial Stability: Nitro-aromatics are susceptible to exothermic decomposition at high temperatures. While stable at standard organic synthesis temperatures (<150 °C), care must be taken during scale-up.
-
High-Performance Derivatives: The true thermal value of 3-4-NPP is realized after reaction. When used to synthesize polyimides (via reduction to diamine), the resulting polymers exhibit
values often exceeding 250 °C , far surpassing BPA-based polycarbonates (~150 °C) [3].
Visualizing the Pathway: From Monomer to Material
The following diagram illustrates the structural divergence and the "Gateway" role of 3-4-NPP in accessing high-thermal-stability materials compared to the direct polymerization of BPA.
Caption: Comparative workflow showing BPA as a direct monomer for thermoplastics vs. 3-4-NPP as a precursor for ultra-high-temperature polyimides.
Experimental Protocol: Comparative Thermal Analysis
To objectively compare these materials, a self-validating TGA-DSC (Thermogravimetric Analysis - Differential Scanning Calorimetry) protocol is required.
Objective
Simultaneously determine Melting Point (
Materials & Setup
-
Instrument: Simultaneous TGA/DSC Analyzer (e.g., Mettler Toledo or TA Instruments).
-
Purge Gas: Nitrogen (
) at 50 mL/min (Inert environment prevents oxidative artifacts). -
Crucibles: Alumina (
) pans (70 ), open (to allow volatile release).
Step-by-Step Methodology
-
Baseline Correction: Run an empty crucible using the exact temperature program below to subtract buoyancy effects.
-
Sample Preparation:
-
Weigh 5–10 mg of dry sample (BPA or 3-4-NPP).
-
Ensure the powder covers the crucible bottom evenly for optimal heat transfer.
-
-
Temperature Program:
-
Equilibrate: 30 °C.
-
Ramp 1: 10 °C/min to 110 °C (Dehydration check).
-
Isotherm: Hold 5 min (Remove surface moisture).
-
Ramp 2: 10 °C/min to 400 °C.
-
-
Data Analysis (Self-Validation Criteria):
-
Identification: Locate the endothermic peak in the DSC heat flow signal. The onset of the peak is the reported
. -
Decomposition Check: Correlate the DSC signal with the TGA weight loss curve.
-
Valid Result: If weight loss > 1% occurs before the melting peak, the sample is degrading or solvated (reject data).
-
BPA Expected: Sharp endotherm at ~156 °C, zero weight loss until >300 °C.
-
3-4-NPP Expected: Endotherm (melt) followed potentially by exothermic drift >280 °C (nitro decomposition).
-
-
Identification: Locate the endothermic peak in the DSC heat flow signal. The onset of the peak is the reported
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6623, Bisphenol A. Retrieved from [Link]
-
Liaw, D. J., et al. (2006). Synthesis and characterization of polyimides from bis(3‐aminophenyl)‐4‐(1‐adamantyl)phenoxyphenyl phosphine oxide. Journal of Polymer Science Part A: Polymer Chemistry. (Demonstrates thermal utility of phenoxy-amine derivatives). Retrieved from [Link]
Sources
Technical Comparison Guide: Analytical Characterization of 3-(4-Nitrophenoxy)phenol
This guide outlines the analytical strategy for characterizing 3-(4-Nitrophenoxy)phenol , a specific diphenyl ether intermediate.[1] It focuses on distinguishing this compound from its structural isomers and precursors—a critical challenge in the synthesis of herbicides (e.g., fluorodifen analogs) and pharmaceutical scaffolds.
Executive Summary & Structural Context
Target Molecule: 3-(4-Nitrophenoxy)phenol
CAS: 22483-31-4
Formula:
The Analytical Challenge:
In the synthesis of diphenyl ethers via nucleophilic aromatic substitution (
This guide provides the definitive spectroscopic and chromatographic markers to validate the meta-para substitution pattern of the target, distinguishing it from the para-para isomer.[1]
Structural Comparison
| Feature | Target: 3-(4-Nitrophenoxy)phenol | Isomer: 4-(4-Nitrophenoxy)phenol |
| Linkage | meta (Phenol ring) - para (Nitro ring) | para (Phenol ring) - para (Nitro ring) |
| Symmetry | Low ( | High ( |
| Physical State | Viscous Oil or Low-Melting Solid | Yellow Amorphous Powder (MP: 171-173°C) |
| Key Precursor | Resorcinol | Hydroquinone |
Synthesis & Impurity Logic (Visualized)
The following workflow illustrates the synthesis pathway and the critical points where characterization is required to reject impurities.
Figure 1: Reaction logic flow identifying critical impurities (Bis-ether) and the necessity for stepwise analytical validation.
Spectroscopic Profiling: The "Meta" Proof
The definitive identification of 3-(4-Nitrophenoxy)phenol relies on Nuclear Magnetic Resonance (NMR).[1] You must prove the 1,3-substitution on the phenolic ring.[1]
A. NMR Analysis (Diagnostic Signals)
Solvent: DMSO-
The spectrum is divided into two distinct aromatic zones.[1] The nitro-bearing ring (Ring B) provides a classic AA'BB' system, while the phenol-bearing ring (Ring A) provides the complex splitting pattern characteristic of meta-substitution.[1]
| Proton Region | Multiplicity | Chemical Shift ( | Assignment & Logic |
| Ring B (Nitro) | Doublet (d) | ~8.20 | H-3', H-5' : Deshielded by ortho- |
| Ring B (Nitro) | Doublet (d) | ~7.05 | H-2', H-6' : Shielded by ether oxygen.[1] Classic AA'BB' part 2. |
| Ring A (Phenol) | Triplet (t) | ~7.15 - 7.25 | H-5 : The key meta proton.[1] Coupled to H-4 and H-6 ( |
| Ring A (Phenol) | Multiplet (m) | ~6.60 - 6.70 | H-4, H-6 : Ortho to ether/hydroxyl.[1] |
| Ring A (Phenol) | Singlet-like (t) | ~6.50 | H-2 : The "isolated" proton between OH and OAr.[1] Shows small meta-coupling ( |
| Hydroxyl | Broad Singlet | ~9.8 (DMSO) | -OH : Exchangeable with |
Differentiation Rule:
-
If you see two distinct AA'BB' systems (two pairs of clean doublets), you have the Isomer (4-(4-Nitrophenoxy)phenol) .[1]
-
If you see one AA'BB' system and a complex 4-proton pattern (t, d, d, s) , you have the Target .
B. FT-IR Characterization
Infrared spectroscopy is useful for confirming functional groups but less effective for isomer differentiation.[1]
-
OH Stretch:
(Broad).[1] Note: The meta-isomer often shows intramolecular H-bonding effects different from the para-isomer.[1] -
NO2 Asymmetric Stretch:
(Strong).[1] -
NO2 Symmetric Stretch:
.[1] -
C-O-C Ether Stretch:
.[1]
Chromatographic Performance (HPLC)[1]
High-Performance Liquid Chromatography (HPLC) is the primary tool for purity assessment.[1] The meta-substituted target generally is less polar and has a different hydrodynamic volume than the para-isomer, leading to retention time differences.[1]
Recommended Method Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic) and 300 nm (nitro-shift).[1]
Retention Behavior Comparison:
| Compound | Relative Polarity | Predicted Elution Order |
|---|---|---|
| Resorcinol (Start Mat.) | High (2 x OH) | 1 (Early) |
| 3-(4-Nitrophenoxy)phenol (Target) | Medium | 2 (Intermediate) |
| Bis(4-nitrophenoxy)benzene (Impurity) | Low (No OH, 2 x Nitro) | 3 (Late/Wash) |[1]
Note: The target usually elutes slightly later than the 4-(4-nitrophenoxy)phenol isomer on standard C18 columns due to the "kinked" meta-structure interacting differently with the stationary phase compared to the linear para-isomer, though this must be experimentally verified per column.[1]
Experimental Protocols
Protocol A: Rapid Chemical Verification (TLC)
Before running expensive analytics, validate the reaction progress.
-
Stationary Phase: Silica Gel 60
.[1] -
Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v).[1]
-
Visualization:
Protocol B: Sample Preparation for Elemental Analysis (CHN)
To ensure accurate elemental analysis (Theoretical: C: 62.34%, H: 3.92%, N: 6.06%), the sample must be devoid of solvent traps, which are common in viscous oils.
-
Dissolve crude oil in minimal Dichloromethane.[1]
-
Precipitate/wash with cold Hexane to remove non-polar impurities.[1]
-
High-Vacuum Drying: Dry at 40°C under <1 mbar for 12 hours. Crucial: Meta-substituted ethers trap solvent in the crystal lattice/oil matrix.[1]
References
-
PubChem. (n.d.).[1] 3-(4-Nitrophenoxy)phenol (Compound).[1][2][3][4][5] National Library of Medicine.[1] Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.).[1] p-Nitrophenol Gas Phase Ion Energetics and Spectral Data. NIST Chemistry WebBook.[1] Retrieved from [Link][1]
Sources
- 1. 4-(4-Nitrophenoxy)phenol | C12H9NO4 | CID 152450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitro-phenol | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-(4-NITRO-PHENOXY)-PHENOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 22483-31-4|3-(4-Nitrophenoxy)phenol|BLD Pharm [bldpharm.com]
- 5. 3-(4-Nitro-phenoxy)-phenol | C12H9NO4 | CID 762596 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the UV-Vis Absorption Spectra of 3-(4-Nitrophenoxy)phenol and its Isomers
For researchers and professionals in drug development and materials science, understanding the photophysical properties of molecules is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone technique for characterizing chromophoric compounds, providing valuable insights into their electronic structure and concentration. This guide offers an in-depth analysis of the UV-Vis absorption spectra of 3-(4-Nitrophenoxy)phenol, a molecule of interest in various chemical and biological applications. In the absence of a directly published spectrum for this specific isomer, we will build a robust comparative framework by examining its structural analogs, namely 4-nitrophenol and 3-nitrophenol. This approach will empower researchers to predict, interpret, and validate their own experimental findings for 3-(4-Nitrophenoxy)phenol.
The Foundational Principles of UV-Vis Absorption in Aromatic Compounds
The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic transitions, primarily the excitation of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals. The energy required for these transitions corresponds to the wavelength of light absorbed. In aromatic systems like phenols, the benzene ring acts as the primary chromophore. The presence of substituents, known as auxochromes, can significantly modulate the absorption characteristics.
The position of these substituents on the aromatic ring profoundly influences the electronic distribution and, consequently, the energy of the electronic transitions. This is particularly evident when comparing isomers of a substituted phenol. Electron-withdrawing groups, such as the nitro group (-NO₂), and electron-donating groups, like the hydroxyl (-OH) and ether (-O-) functionalities, interact with the π-system of the benzene ring, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).
Experimental Protocol for UV-Vis Spectral Analysis
To ensure data integrity and comparability, a standardized experimental protocol is essential. The following outlines a robust methodology for obtaining the UV-Vis absorption spectrum of a compound like 3-(4-Nitrophenoxy)phenol.
Objective: To determine the UV-Vis absorption spectrum and identify the absorption maxima (λmax) of 3-(4-Nitrophenoxy)phenol in a suitable solvent.
Materials:
-
3-(4-Nitrophenoxy)phenol (or the compound of interest)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
Calibrated double-beam UV-Vis spectrophotometer
Procedure:
-
Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the desired wavelength range (typically 200-800 nm). Ethanol or methanol are common choices for phenolic compounds.
-
Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with the same solvent to a concentration that results in an absorbance reading between 0.2 and 0.8 at the λmax. This ensures adherence to the Beer-Lambert Law.
-
Instrument Calibration: Calibrate the spectrophotometer using the pure solvent as a blank to zero the absorbance across the entire wavelength range.
-
Spectral Acquisition:
-
Rinse the sample cuvette with the working solution.
-
Fill the cuvette with the working solution and ensure there are no air bubbles.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Scan the absorbance of the solution over the desired wavelength range (e.g., 200-500 nm).
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.
Comparative Spectral Data of Related Phenolic Compounds
To build a predictive model for the UV-Vis spectrum of 3-(4-Nitrophenoxy)phenol, we will examine the spectral data of its constituent parts and a key isomer.
| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) at λmax 2 (M⁻¹cm⁻¹) |
| Phenol | Varies | ~275 | - | - |
| 3-Nitrophenol | Organic Solvent | - | ~340 | - |
| 4-Nitrophenol | Varies | ~317 | - | - |
| 4-Nitrophenolate | Strong Alkali | - | ~405 | 18,300 - 18,400[1] |
Note: The molar absorptivity values can vary depending on the solvent and pH.
Deciphering the Spectral Characteristics: A Mechanistic Explanation
The UV-Vis spectra of nitrophenols are characterized by absorption bands arising from π → π* transitions within the benzene ring and charge-transfer (CT) transitions involving the nitro and hydroxyl groups.
Phenol , the parent compound, exhibits a primary absorption band around 275 nm.[2] The introduction of a nitro group, a strong electron-withdrawing group, significantly alters this spectrum.
In 4-nitrophenol , the nitro group is in the para position relative to the hydroxyl group. This alignment allows for direct conjugation and a strong intramolecular charge-transfer character, resulting in a bathochromic (red) shift of the absorption maximum to around 317 nm.[3] Upon deprotonation in a basic medium to form the 4-nitrophenolate ion, the phenoxide oxygen becomes a much stronger electron donor. This enhances the charge-transfer transition, causing a further significant red shift to approximately 405 nm, which is responsible for its yellow color.[1][3]
For 3-nitrophenol , the nitro group is in the meta position. In this configuration, there is no direct resonance-based charge transfer between the hydroxyl and nitro groups. Consequently, the primary absorption is less red-shifted compared to the para isomer. However, 3-nitrophenol displays a second absorption maximum at around 340 nm, and its absorption band extends into the visible region, giving it a pale yellow color.[2] This suggests a different nature of the excited state compared to the 4-substituted isomer.[4]
Predicting the Spectrum of 3-(4-Nitrophenoxy)phenol:
For 3-(4-Nitrophenoxy)phenol, we have two aromatic rings connected by an ether linkage. The chromophoric system is more extended than in simple nitrophenols. We can anticipate the following features in its UV-Vis spectrum:
-
Complex Spectrum: The spectrum will likely be a composite of the electronic transitions within the two substituted benzene rings.
-
Influence of the Phenoxy Group: The phenoxy group (-O-Ph) attached at the 3-position of the phenol ring will act as an electron-donating group through resonance, influencing the transitions of the hydroxyphenyl ring.
-
Dominance of the Nitrophenoxy Moiety: The 4-nitrophenoxy moiety is a strong chromophore, similar to 4-nitrophenol. We can expect a prominent absorption band related to the charge-transfer transition within this part of the molecule.
-
Expected λmax: Based on the data for 3-nitrophenol and the extended conjugation, it is plausible to predict absorption maxima in the UV region, potentially with a tail extending into the visible spectrum, similar to other nitrophenoxy compounds. The exact λmax will be sensitive to the solvent polarity.
Visualizing the Molecular Logic
The following diagrams illustrate the key structural and electronic concepts discussed.
Caption: A streamlined workflow for obtaining a reliable UV-Vis absorption spectrum.
Caption: Relationship between molecular structure and the electronic nature of substituents.
Conclusion
References
-
ResearchGate. (n.d.). (A) UV-vis spectra for 4-nitrophenol (blue line) and 4-nitrophenoxide... Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of the 4-nitrophenol before (a) and after (b) the addition of NaBH 4. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]
-
CORA. (2011). Near-ultraviolet absorption cross-sections of nitrophenols and their potential influence on tropospheric oxidation capacity. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Nitrophenoxy)phenol. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-nitro-. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-(4-Nitrophenoxy)biphenyl. Retrieved from [Link]
Sources
- 1. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 2. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Chromatographic Separation of 3-(4-Nitrophenoxy)phenol Isomers
For researchers and professionals in drug development and chemical synthesis, the purification and analysis of isomeric mixtures represent a persistent challenge. Positional isomers, such as those of 3-(4-Nitrophenoxy)phenol, often exhibit nearly identical physical properties, rendering classical separation techniques like crystallization ineffective. Their structural similarity demands the high-resolution power of chromatography. This guide provides an in-depth comparison of chromatographic strategies—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC)—for the robust separation of 3-(4-Nitrophenoxy)phenol isomers, supported by established methodologies for related phenolic compounds.
The choice of an analytical technique is not arbitrary; it is a decision dictated by the specific requirements of the analysis—be it qualitative screening, precise quantification, or preparative isolation. This document explains the causality behind the selection of columns, mobile phases, and detection methods, ensuring a self-validating and reproducible experimental design.
Comparative Analysis of Chromatographic Techniques
The successful separation of 3-(4-Nitrophenoxy)phenol isomers hinges on exploiting subtle differences in their physicochemical properties. The primary factors influencing elution order are polarity (for HPLC and TLC) and volatility (for GC).
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Quantification
HPLC, particularly in its reversed-phase (RP-HPLC) modality, is arguably the most powerful and versatile technique for separating non-volatile isomers like substituted phenols.[1][2] The separation mechanism relies on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase. Isomers with even slight variations in polarity will exhibit different retention times.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse for RP-HPLC due to its strong hydrophobicity, which effectively retains aromatic compounds. For enhanced selectivity of aromatic isomers, a Biphenyl stationary phase can be superior, as it offers π-π interactions in addition to hydrophobic interactions, often improving the resolution between structurally similar analytes.[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of water and an organic modifier (acetonitrile or methanol) is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a pH modifier, such as formic acid or an acetate buffer, is critical.[4] By maintaining a consistent, slightly acidic pH, the phenolic hydroxyl group remains protonated, preventing peak tailing and ensuring reproducible retention times.
-
Detection: The presence of the nitrophenyl chromophore makes UV detection highly effective. A Photodiode Array (PDA) detector is recommended as it provides spectral data, confirming peak purity and identity against a reference standard.[5]
Table 1: Comparative HPLC Methodologies for Phenolic Isomer Separation
| Parameter | Method A: Standard C18 | Method B: High-Resolution Biphenyl |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Biphenyl, 2.7 µm, 4.6 x 100 mm |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | A: 50 mM Acetate Buffer (pH 5.0)B: Acetonitrile |
| Elution Mode | Gradient: 30-70% B over 15 min | Isocratic: 80:20 (A:B)[4] |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | PDA at 254 nm | PDA at optimal wavelength |
| Expected Outcome | Good baseline separation of major isomers. | Enhanced resolution (Rs > 2.0), shorter analysis time.[4] |
Gas Chromatography (GC): High Resolution for Volatile Analytes
GC offers unparalleled resolving power, but its application to phenols requires careful consideration of their polarity and volatility. Phenolic hydroxyl groups can lead to peak tailing due to interaction with the stationary phase. Therefore, two approaches are common: direct analysis or derivatization.[6]
Causality of Method Design:
-
Direct Analysis: This is the simplest approach. A mid-polarity capillary column, such as one with a cross-linked 5% phenylmethyl silicone stationary phase (e.g., DB-5 or equivalent), is suitable.[7] The temperature program is optimized to ensure the isomers are sufficiently volatile to elute without degradation while still allowing for separation.
-
Derivatization: To overcome peak tailing and improve volatility, the acidic proton of the hydroxyl group can be replaced with a non-polar group. Isobutoxycarbonyl (isoBOC) derivatization is an effective method where phenols react with isobutyl chloroformate.[8] This increases hydrophobicity and thermal stability, leading to sharper peaks and better separation.
-
Detection: A Flame Ionization Detector (FID) provides robust, universal detection for organic compounds.[9] For unambiguous identification, Mass Spectrometry (GC-MS) is the definitive choice, providing both retention time and a mass fragmentation pattern for structural elucidation.[8]
Table 2: Comparison of GC Methodologies for Phenolic Isomers
| Parameter | Method C: Direct Injection | Method D: Derivatization |
| Sample Prep | Dilution in appropriate solvent. | Extractive isoBOC derivatization.[8] |
| Column | Capillary, cross-linked 5% phenylmethyl silicone (30 m x 0.25 mm).[7] | Capillary, cross-linked 5% phenylmethyl silicone (30 m x 0.25 mm). |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Temperature | Programmed Ramp (e.g., 100°C to 250°C at 10°C/min) | Programmed Ramp (optimized for derivatives) |
| Detector | FID or MS | GC-MS for structural confirmation.[8] |
| Expected Outcome | Adequate separation, potential for peak tailing. | Excellent peak shape, high resolution, and sensitivity. |
Thin-Layer Chromatography (TLC): Rapid, Cost-Effective Screening
TLC is an invaluable tool for rapid, qualitative analysis, such as monitoring the progress of a synthesis or screening fractions from column chromatography.[10] It operates on the same principle of differential partitioning as HPLC but in a planar format.
Causality of Method Design:
-
Stationary Phase: Silica gel GF254 plates are standard. The "G" indicates a gypsum binder, and "F254" means a fluorescent indicator is included, allowing for visualization of UV-active compounds under a 254 nm lamp.[11][12]
-
Mobile Phase: The choice of eluent is critical and involves balancing solvent polarity to achieve differential migration of the isomers. A mixture of a non-polar solvent (e.g., hexane, toluene) and a polar solvent (e.g., ethyl acetate) is common. Adding a small amount of acid (e.g., acetic or formic acid) can improve spot shape by suppressing the ionization of the phenolic group.[11][12]
-
Visualization: After development, the plate is dried and visualized. The primary method is UV light (254 nm). For enhanced detection, the plate can be sprayed with a visualizing agent like 2% ferric chloride in ethanol, which forms colored complexes with phenols.[11][12]
Table 3: Recommended TLC Systems for Phenolic Isomer Separation
| Parameter | System E | System F |
| Stationary Phase | Silica Gel GF254 | Silica Gel GF254 |
| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) | Chloroform:Ethyl Acetate:Formic Acid (5:4:1, v/v/v)[11][12] |
| Visualization | UV light (254 nm), Iodine chamber | UV light (254 nm), Ferric Chloride spray[11] |
| Expected Outcome | Good for initial screening of less polar isomers. | Better separation for more polar isomers; acid suppresses tailing. |
Visualization of Experimental Workflows
To clarify the procedural steps and logical decisions in selecting a chromatographic method, the following diagrams are provided.
Caption: Standard workflow for HPLC analysis of phenolic isomers.
Caption: Decision tree for selecting the optimal chromatographic method.
Detailed Experimental Protocols
The following protocols are self-validating systems designed for robustness and reproducibility.
Protocol 1: High-Resolution RP-HPLC Method
This protocol is designed for the accurate quantification and purity assessment of 3-(4-Nitrophenoxy)phenol isomers.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare 50 mM sodium acetate buffer by dissolving the appropriate amount of sodium acetate in HPLC-grade water. Adjust pH to 5.0 with acetic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the isomer mixture in acetonitrile.
-
Create working standards (e.g., 1-100 µg/mL) by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.
-
Prepare unknown samples at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumental Conditions:
-
Column: Biphenyl column (e.g., 2.7 µm, 4.6 x 100 mm).
-
Mobile Phase: 80% A, 20% B (Isocratic).[4]
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detector: PDA, scan range 200-400 nm, monitor at 254 nm.
-
-
Data Analysis:
-
Identify peaks by comparing retention times with reference standards.
-
Check peak purity using the spectral analysis function of the PDA detector.
-
Construct a calibration curve from the working standards to quantify the isomers in the unknown sample.
-
Protocol 2: TLC Screening Method
This protocol is ideal for rapid qualitative assessment of reaction progress or fraction screening.
-
Plate Preparation:
-
Handle a silica gel GF254 plate by the edges to avoid contamination.
-
Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.
-
-
Sample Application:
-
Using a capillary tube, spot a small amount of the dissolved sample (and standards, if available) onto the starting line, keeping spots small and well-separated.[13]
-
-
Chromatogram Development:
-
Pour the mobile phase (e.g., Chloroform:Ethyl Acetate:Formic Acid, 5:4:1) into a developing chamber to a depth of about 0.5 cm.[11][12]
-
Cover the chamber and allow it to saturate with solvent vapor for 10-15 minutes.
-
Place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.
-
Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Conclusion and Recommendations
The optimal chromatographic method for separating 3-(4-Nitrophenoxy)phenol isomers is dictated by the analytical objective.
-
For quantitative analysis and final purity assessment, RP-HPLC is the superior choice. It offers high resolution, excellent reproducibility, and quantitative accuracy. Employing a biphenyl column can provide enhanced selectivity for these aromatic isomers.
-
For the identification of unknown volatile byproducts or when high-resolution separation is paramount, GC (especially GC-MS) is highly effective. Derivatization is strongly recommended to improve peak shape and thermal stability.
-
For rapid, cost-effective, and qualitative analysis, TLC is the ideal screening tool. It is perfectly suited for monitoring reaction kinetics or performing a quick check of sample complexity before committing to more time-consuming methods like HPLC.
By understanding the principles behind each technique and carefully selecting the experimental parameters, researchers can achieve robust and reliable separation of challenging isomeric mixtures.
References
- Separation of Phenols by Gas Chromatography. (n.d.).
-
Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. (n.d.). ResearchGate. Retrieved from [Link]
-
Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. (1998). PubMed. Retrieved from [Link]
-
Synthesis and Purification of Nitrophenols. (2017). UKEssays.com. Retrieved from [Link]
-
Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. (n.d.). National Institutes of Health. Retrieved from [Link]
- EPA-RCA: 8041A: Phenols by Gas Chromatography. (n.d.).
- Separation of a mixture of phenols by thin layer chromatography (TLC). (n.d.).
-
Economical Synthesis of Nitrophenols under Controlled Physical Parameters. (n.d.). Pakistan Academy of Sciences. Retrieved from [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.). LCGC International. Retrieved from [Link]
-
The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. (n.d.). ResearchGate. Retrieved from [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Pharm Anal Acta. Retrieved from [Link]
-
Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. (2019). National Institutes of Health. Retrieved from [Link]
-
Simultaneous determination of phenol, cresol, xylenol isomers and naphthols in urine by capillary gas chromatography. (1992). PubMed. Retrieved from [Link]
-
Gas Chromatographic Separation of Isomeric Phenols by Schiff`s Base Liquid Crystalline Stationary Phases. (n.d.). ResearchGate. Retrieved from [Link]
-
How to analysis the phenolic compounds by TLC, the method and solvants? (2016). ResearchGate. Retrieved from [Link]
-
TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. (n.d.). Semantic Scholar. Retrieved from [Link]
Sources
- 1. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. NEMI Method Summary - 8041A [nemi.gov]
- 7. Simultaneous determination of phenol, cresol, xylenol isomers and naphthols in urine by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pages.mtu.edu [pages.mtu.edu]
- 10. ukessays.com [ukessays.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 3-(4-Nitrophenoxy)phenol
[1][2]
Part 1: The Scientist’s Perspective (Risk Assessment)[2]
Handling 3-(4-Nitrophenoxy)phenol requires a shift in mindset from "routine reagent" to "permeation hazard."[1][2] As a diphenylether derivative combining a phenolic hydroxyl group with a nitrophenoxy moiety, this compound presents a dual-threat profile often underestimated in high-throughput screening (HTS) or synthesis labs.[1][2]
The "Silent Permeation" Risk
Unlike simple inorganic acids that cause immediate pain upon contact, phenolic compounds often anesthetize the nerve endings while penetrating the dermis. The addition of the nitro group (
Core Directive: Treat all solid handling as a Level 3 Risk (High Inhalation/Dermal potential) and solution handling as a Level 2 Risk (Splash/Contact potential).
Part 2: Hazard Identification & PPE Selection[3]
Hazard Matrix[2]
| Hazard Category | Specific Risk | Mechanism of Action |
| Dermal | High Permeation | Phenolic structure allows rapid transit through lipid bilayers.[1][2] Standard nitrile gloves may degrade. |
| Inhalation | Mucosal Irritation | Fine crystalline dust can severely irritate the upper respiratory tract and eyes.[1][2] |
| Systemic | Methemoglobinemia | Nitro-compounds can oxidize hemoglobin to methemoglobin, causing cyanosis (blue skin) and hypoxia.[1][2] |
The "Double-Barrier" Glove Protocol
Do not rely on standard 4-mil nitrile gloves for stock solution preparation.[1][2]
The Scientific Logic: Phenols and nitro-aromatics swell and permeate nitrile rubber. For handling the neat solid or concentrated stocks (>100 mM), you must use a laminate barrier.
-
Layer 1 (Inner): Silver Shield® / 4H® (PE/EVOH Laminate). [1][2]
-
Why: These offer >480 min breakthrough time against aromatics.
-
-
Layer 2 (Outer): Standard Nitrile (5-8 mil). [1][2]
-
Why: Provides dexterity and grip (laminates are slippery) and protects the inner glove from physical tears.[3]
-
Respiratory & Ocular Protection[1][2]
-
Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or Powder Weighing Station.
-
PPE (If Hood Unavailable): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[2]
-
Why: P100 stops the dust; OV stops vapors if the solid has residual solvent or sublimes.
-
-
Eyes: Chemical Splash Goggles (Indirect Venting). Safety glasses are insufficient for powders that drift.
Part 3: Operational Workflows (Visualized)
Workflow: Safe Weighing & Solubilization
This diagram outlines the critical control points where exposure is most likely to occur.
Caption: Operational workflow emphasizing containment during the high-risk weighing phase and the specific emergency response for phenolic spills.
Part 4: Emergency Response & Decontamination
The "Water Trap": Standard safety training suggests flushing with water immediately. However, for phenolic compounds, water can sometimes increase absorption area if the chemical is hydrophobic.
The Expert Protocol (PEG Decontamination):
-
Skin Contact:
-
Immediately wipe off excess solid (do not blow).
-
Primary Decon: Swab the area with Polyethylene Glycol 300 or 400 (PEG) . PEG solubilizes phenols and extracts them from the skin pores more effectively than water.
-
Secondary Decon: Rinse with copious water after PEG application.
-
-
Spill Cleanup:
-
Do not use paper towels (increases surface area for evaporation).
-
Cover with a dry absorbent (Vermiculite or Sand).
-
Neutralize residue with a dilute alkaline solution (Sodium Carbonate) if safe to do so, to form the less volatile phenolate salt.
-
Part 5: Disposal & Waste Management
Disposal must strictly adhere to RCRA guidelines for toxic organic waste.
| Waste Stream | Classification | Container Type | Labeling |
| Solid Waste | Hazardous Organic Solid | HDPE Wide-Mouth Jar | "Toxic Solid - Phenolic Contaminated" |
| Liquid Waste | Hazardous Organic Liquid | Glass/HDPE Carboy | "Organic Solvents + Toxic Phenols" |
| Sharps/Glass | Contaminated Sharps | Puncture-Proof Bin | "Sharps - Chemically Contaminated" |
Crucial Note: Do not mix with Oxidizing Agents (e.g., Nitric Acid, Peroxides) in the waste stream. The nitro-group on the phenol ring is stable, but mixing nitrophenols with strong oxidizers can trigger exothermic runaway reactions.
References
-
Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link][1][2][3]
-
PubChem. (2023). Compound Summary: 3-(4-Nitrophenoxy)phenol.[1][2] National Library of Medicine. Retrieved from [Link][1][2]
-
Prudent Practices in the Laboratory. (2011). Handling Hazardous Chemicals in Laboratories.[4][5][6][7][8] National Research Council. Retrieved from [Link][1][2]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 8. cdc.gov [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
